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  • Product: 2,3-Difluoro-5-nitroaniline
  • CAS: 1803824-12-5

Core Science & Biosynthesis

Foundational

2,3-Difluoro-5-nitroaniline physicochemical properties and structure

An In-Depth Technical Guide to 2,3-Difluoro-5-nitroaniline: Physicochemical Profiling and Synthetic Utility in Targeted Protein Degradation Executive Summary In the rapidly evolving landscape of targeted protein degradat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2,3-Difluoro-5-nitroaniline: Physicochemical Profiling and Synthetic Utility in Targeted Protein Degradation

Executive Summary

In the rapidly evolving landscape of targeted protein degradation and oncology drug development, highly functionalized anilines serve as indispensable building blocks. 2,3-Difluoro-5-nitroaniline (CAS: 1803824-12-5) is a prime example of a specialized synthetic intermediate[1]. Characterized by its unique electronic topography—driven by the push-pull dynamics of its functional groups—this molecule is increasingly utilized in the synthesis of piperidine-2,6-dione derivatives targeting androgen receptor (AR) mediated diseases such as prostate cancer[2].

This whitepaper provides a comprehensive analysis of the physicochemical properties, structural electronics, and field-proven synthetic methodologies associated with 2,3-difluoro-5-nitroaniline, designed for researchers and drug development professionals.

Structural and Electronic Architecture

The utility of 2,3-difluoro-5-nitroaniline lies in the precise spatial arrangement of its substituents, which dictates its reactivity profile:

  • C1 Amino Group (-NH2): Serves as the primary nucleophilic handle for cross-coupling or protection reactions. However, its nucleophilicity is severely attenuated by the surrounding electron-withdrawing groups[2].

  • C2 & C3 Fluoro Substituents (-F): These halogens exert a strong inductive electron-withdrawing effect (-I). Beyond lowering the pKa of the amine, the vicinal difluoro motif significantly enhances the metabolic stability and lipophilicity (logP) of the resulting drug candidate, a critical factor in optimizing oral bioavailability.

  • C5 Nitro Group (-NO2): Acting as a potent π -acceptor (-M effect), the nitro group depletes electron density from the aromatic ring. This renders the core highly resistant to electrophilic aromatic substitution but primes it for downstream reduction to a secondary amine or nucleophilic aromatic substitution (SNAr).

Reactivity Core 2,3-Difluoro-5-nitroaniline Aromatic Scaffold Amine C1: -NH2 Group Nucleophilic Handle Core->Amine Functionalization Fluoro C2, C3: -F Atoms Inductive Withdrawal Core->Fluoro Lipophilicity Nitro C5: -NO2 Group pi-Acceptor Core->Nitro Deactivation

Fig 1. Electronic and reactivity profile of the 2,3-difluoro-5-nitroaniline scaffold.

Physicochemical Properties

Accurate physicochemical data is critical for predicting solubility, handling, and reaction kinetics. The following table summarizes the core properties of 2,3-difluoro-5-nitroaniline.

PropertyValueSource / Method
CAS Number 1803824-12-5Registry[1]
Molecular Formula C6H4F2N2O2Registry[1]
Molecular Weight 174.11 g/mol Computed[1]
SMILES String C1=C(C=C(C(=C1N)F)F)[O-]Computed[3]
Physical Appearance Yellow to dark orange oil/solidExperimental[4]
Hydrogen Bond Donors 1Computed
Hydrogen Bond Acceptors 4Computed

Mechanistic Role in Drug Discovery

2,3-Difluoro-5-nitroaniline is prominently featured in patent literature as a precursor for 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds [2]. These molecules are engineered to modulate or degrade the Androgen Receptor (AR). The piperidine-2,6-dione moiety acts as a cereblon (CRBN) E3 ligase binder—a hallmark of Proteolysis Targeting Chimeras (PROTACs) and molecular glues—while the functionalized aniline core serves as the rigid, metabolically stable linker that dictates the spatial geometry required for ternary complex formation[2],[4].

Workflow SM 2,3-Difluoro-5-nitroaniline (Starting Material) Reagents Boc2O, BINAP, TEA, THF 25 °C, 18 h SM->Reagents Intermediate Boc-Protected Intermediate (Dark Orange Oil) Reagents->Intermediate Coupling Piperidine-2,6-dione Cross-Coupling Intermediate->Coupling Product AR-Targeted Therapeutic (Prostate Cancer) Coupling->Product

Fig 2. Synthetic workflow for AR-targeted therapeutics utilizing 2,3-difluoro-5-nitroaniline.

Experimental Protocols: Amine Functionalization

Because the amine group is severely deactivated by the vicinal fluorines and the para-nitro group, standard protection or coupling conditions often fail or proceed with poor kinetics. The following protocol details a highly optimized, field-proven Boc-protection strategy utilizing phosphine activation[4].

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 2,3-difluoro-5-nitroaniline (1.0 g, 5.74 mmol)[4].

  • Solvent & Base Addition: Dissolve the substrate in anhydrous Tetrahydrofuran (THF, 50.0 mL). Add Triethylamine (TEA, 1.60 mL, 11.49 mmol)[4].

    • Causality Note: THF provides excellent solubility for all components without competing as a nucleophile. TEA (2.0 equiv) acts as a Brønsted base to scavenge acidic byproducts and prevent the reaction from stalling.

  • Electrophile & Activator Addition: Introduce Di-tert-butyl dicarbonate (Boc2O, 3.33 mL, 14.36 mmol) followed by (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.351 g, 2.87 mmol)[4].

    • Causality Note: The use of 2.5 equivalents of Boc2O is necessary to drive the equilibrium of this sluggish reaction. Crucially, while BINAP is traditionally a chiral ligand for transition metals, here it acts as a nucleophilic activator . The bulky bidentate phosphine attacks Boc2O, generating a highly reactive phosphonium-carbonate ion pair that is significantly more electrophilic than Boc2O alone, thereby overcoming the poor nucleophilicity of the aniline.

  • Incubation: Seal the vial and stir the reaction mixture at 25 °C for 18 hours[4].

  • Workup: Remove the volatile organics under reduced pressure to yield the crude Boc-protected intermediate as a dark orange oil[4]. Purify via flash column chromatography (Hexanes/EtOAc) if necessary before downstream coupling.

Protocol Validation & Quality Control (Self-Validating System)

To ensure the integrity of the transformation, the protocol must be validated through orthogonal analytical techniques:

  • In-Process LC-MS: Monitor the disappearance of the starting material (Expected m/z: 173.0[M-H]⁻ in negative electrospray ionization mode, typical for electron-deficient anilines).

  • Post-Reaction ¹H NMR (CDCl3): Confirm product formation by identifying the emergence of a strong singlet at ~1.50 ppm integrating to 9 protons (the tert-butyl group), alongside the expected downfield shifts of the two aromatic protons.

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2,3-Difluoro-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2,3-Difluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2,3-Difluoro-5-nitroaniline. In the absence of direct experimental spectral data in publicly available literature, this guide employs a predictive approach grounded in fundamental NMR principles and comparative data from structurally analogous compounds. By dissecting the individual and combined electronic effects of the amino, fluoro, and nitro substituents, we present a reasoned prediction of the chemical shifts and coupling constants. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of 2,3-Difluoro-5-nitroaniline in research and development settings.

Introduction: The Structural Elucidation of a Key Intermediate

2,3-Difluoro-5-nitroaniline is a substituted aromatic amine of significant interest in the synthesis of pharmaceuticals and other specialty chemicals. Its utility as a building block necessitates reliable analytical methods for structural verification and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about molecular structure in solution. This guide focuses on the ¹H and ¹³C NMR spectra of 2,3-Difluoro-5-nitroaniline, offering a detailed theoretical framework for understanding its spectral features.

Theoretical Framework: Deciphering Substituent Effects on the Aniline Ring

The chemical shifts observed in the ¹H and ¹³C NMR spectra of 2,3-Difluoro-5-nitroaniline are a direct consequence of the electronic environment of each nucleus. This environment is profoundly influenced by the interplay of the electron-donating amino group and the electron-withdrawing fluoro and nitro groups.

The Amino Group (-NH₂): An Activating, Ortho-, Para-Director

The amino group is a strong activating group, donating electron density to the aromatic ring through resonance. This increased electron density results in greater shielding of the ring protons and carbons, causing their NMR signals to shift to a lower chemical shift (upfield). The effect is most pronounced at the ortho and para positions relative to the amino group.

The Fluoro Groups (-F): Inductive Withdrawal and Mesomeric Donation

Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I), which deshields adjacent nuclei and shifts their signals downfield. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (+M effect), which would cause upfield shifts. In the case of fluorine, the inductive effect is generally considered to be dominant for its influence on proton chemical shifts. For carbon chemical shifts, the large C-F coupling constants are a key feature.[1]

The Nitro Group (-NO₂): A Deactivating, Meta-Director

The nitro group is a powerful electron-withdrawing group, both through induction and resonance. This strong deactivating effect significantly deshields the aromatic ring, leading to downfield shifts for the ring protons and carbons, particularly at the ortho and para positions.[2]

Combined Effects in 2,3-Difluoro-5-nitroaniline

In 2,3-Difluoro-5-nitroaniline, the complex interplay of these substituent effects determines the final chemical shifts. The amino group at C1 will tend to shield the ring, while the two fluorine atoms at C2 and C3, and the nitro group at C5 will strongly deshield it. The relative positions of these groups lead to a unique electronic distribution and, consequently, a distinct NMR spectrum.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for 2,3-Difluoro-5-nitroaniline. These predictions are based on the experimental data for 2,3-difluoroaniline[3] and the known substituent chemical shift (SCS) effects of a nitro group in the meta position.[4][5] It is important to note that these are estimated values and may differ from experimental results.

Table 1: Predicted ¹H NMR Spectral Data for 2,3-Difluoro-5-nitroaniline (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-47.5 - 7.7dddJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-F) ≈ 2-3
H-67.2 - 7.4ddJ(H-H) ≈ 8-9, J(H-F) ≈ 2-3
-NH₂4.0 - 5.0br s-

Table 2: Predicted ¹³C NMR Spectral Data for 2,3-Difluoro-5-nitroaniline (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-1~140tJ(C-F) ≈ 3-5
C-2~150dd¹J(C-F) ≈ 240-260, ²J(C-F) ≈ 15-20
C-3~145dd¹J(C-F) ≈ 240-260, ²J(C-F) ≈ 15-20
C-4~115dJ(C-F) ≈ 3-5
C-5~148s-
C-6~110dJ(C-F) ≈ 3-5

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for 2,3-Difluoro-5-nitroaniline is provided below.

Sample Preparation
  • Weighing: Accurately weigh approximately 10-20 mg of solid 2,3-Difluoro-5-nitroaniline for ¹H NMR and 50-100 mg for ¹³C NMR.[6]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[7][8] Ensure complete dissolution; sonication may be used if necessary.[1]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[6]

Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm[1]

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz NMR Spectrometer (on a 400 MHz instrument)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled pulse program (zgpg30)

  • Number of Scans: 1024-4096 (or more, depending on concentration)

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 200 ppm

  • Reference: CDCl₃ solvent peak at 77.16 ppm[1]

Visualization of Substituent Effects

The following diagram illustrates the key electronic influences of the substituents on the aromatic ring of 2,3-Difluoro-5-nitroaniline, which are the primary determinants of the observed NMR chemical shifts.

Caption: Electronic effects in 2,3-Difluoro-5-nitroaniline.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2,3-Difluoro-5-nitroaniline. By understanding the fundamental principles of substituent effects on chemical shifts, researchers can effectively interpret the NMR spectra of this and related compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and reliability. While the spectral data presented herein is predictive, it serves as a robust framework for the structural elucidation of 2,3-Difluoro-5-nitroaniline and will aid in its application in synthetic and medicinal chemistry.

References

  • JoVE. (2025). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link][2]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link][4]

  • Go up. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • University of Liverpool. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

  • Chinese Journal of Chemical Physics. (2018). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Retrieved from [Link]

  • University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link][7]

  • ScienceDirect. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Retrieved from [Link]

  • Nature. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link][6]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link][8]

  • PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • The Automated Topology Builder (ATB) and Repository. (n.d.). 3-Nitroaniline | C6H6N2O2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2001). H and 13C NMR Spectra of a Hyperbranched Aromatic Polyamide from p-Phenylenediamine and Trimesic Acid. Retrieved from [Link]

Sources

Foundational

Mechanism of Action and Synthetic Utility of 2,3-Difluoro-5-nitroaniline in Advanced Organic Synthesis

Executive Summary: The Strategic Value of the Scaffold In modern medicinal chemistry, the strategic placement of fluorine atoms on aromatic rings is a cornerstone of drug design, profoundly influencing lipophilicity, met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of the Scaffold

In modern medicinal chemistry, the strategic placement of fluorine atoms on aromatic rings is a cornerstone of drug design, profoundly influencing lipophilicity, metabolic stability, and target binding affinity. 2,3-Difluoro-5-nitroaniline represents a highly privileged, polyfunctional building block. Its precise arrangement of electron-donating (-NH₂), electron-withdrawing (-NO₂), and electronegative (-F) groups creates a highly predictable "push-pull" electronic system.

As a Senior Application Scientist, I frequently utilize this scaffold in retrosynthetic planning for targeted protein degraders (PROTACs), molecular glues, and kinase inhibitors. Its primary mechanism of action in organic synthesis relies on regioselective Nucleophilic Aromatic Substitution (SₙAr) , allowing chemists to sequentially functionalize the ring with exquisite precision before leveraging the nitro and amine groups for further cross-coupling or amidation.

Structural and Electronic Profiling: The SₙAr Mechanism

The synthetic utility of 2,3-difluoro-5-nitroaniline is governed by the spatial relationship between its functional groups.

  • Position 1 (-NH₂): Electron-donating via resonance (+M), but inductively withdrawing (-I).

  • Position 5 (-NO₂): Strongly electron-withdrawing via both resonance (-M) and induction (-I).

  • Positions 2 & 3 (-F): Highly electronegative leaving groups.

The Causality of Regioselectivity

When subjected to a nucleophile (e.g., a secondary amine or alkoxide), the reaction does not occur randomly. The fluorine at C2 is para to the nitro group , while the fluorine at C3 is meta to the nitro group .

During an SₙAr reaction, the nucleophile attacks the fluorinated carbon, forming a negatively charged Meisenheimer complex. Because C2 is para to the strongly electron-withdrawing nitro group, the negative charge can be directly delocalized onto the nitro group's oxygen atoms via resonance. Attack at C3 (meta) only allows for weaker inductive stabilization. Consequently, nucleophilic displacement occurs almost exclusively at C2, leaving the C3 fluorine intact for downstream target binding interactions [1].

SNAr_Mechanism A 2,3-Difluoro-5-nitroaniline (Reactant) B Nucleophilic Attack at C2 (Amine/Alkoxide) A->B Polar Aprotic Solvent C Meisenheimer Complex (Charge Delocalized to NO2) B->C Base Addition D Fluoride Elimination (Rate-Determining Step) C->D Rearomatization E C2-Substituted Product (C3-F Retained) D->E -F(-)

Figure 1: Regioselective SₙAr mechanism at C2, driven by para-nitro resonance stabilization.

Reaction Optimization and Quantitative Data

The stability of the Meisenheimer intermediate is highly dependent on the solvation environment. Polar aprotic solvents (DMF, DMSO) are critical; they stabilize the charged complex through strong dipole-dipole interactions without hydrogen-bonding to the nucleophile (which would dampen its reactivity) [2].

Table 1: Optimization of SₙAr on 2,3-Difluoro-5-nitroaniline with Morpholine

SolventBaseTemperatureTimeYield (C2 Isomer)Regioselectivity (C2:C3)
DMF DIPEA80 °C4 h92% >99:1
DMSO K₂CO₃80 °C4 h89%>99:1
Ethanol Et₃N80 °C12 h60%90:10
Toluene DIPEA110 °C24 h45%85:15

Data Interpretation: Protic solvents like Ethanol hydrogen-bond with the nucleophile, reducing the reaction rate. Non-polar solvents like Toluene fail to stabilize the Meisenheimer complex, forcing higher temperatures which erode regioselectivity.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints for the chemist.

Protocol A: Regioselective SₙAr with a Secondary Amine

Rationale: DIPEA is chosen as a non-nucleophilic base to act as an acid scavenger without competing with the primary nucleophile.

  • Reaction Setup: Charge a dry, round-bottom flask with 2,3-difluoro-5-nitroaniline (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Add the desired secondary amine (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Execution: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Validation Checkpoint: Monitor by LC-MS or TLC (Hexanes:EtOAc 3:1). The starting material should be completely consumed, replaced by a single, more polar spot (the C2-substituted product).

  • Workup: Cool to room temperature. Slowly pour the mixture into 5 volumes of vigorously stirred ice-water. Causality: DMF is infinitely miscible with water, whereas the functionalized nitroaniline is highly hydrophobic. This forces an immediate, clean precipitation of the product.

  • Isolation: Filter the solid, wash thoroughly with cold water to remove residual DMF, and dry under high vacuum.

Protocol B: Béchamp Reduction of the Nitro Group

Rationale: While Palladium on Carbon (Pd/C) with H₂ is standard for nitro reductions, it carries a risk of hydrodefluorination at the C3 position. The Béchamp reduction (Fe/NH₄Cl) is selected to absolutely guarantee the preservation of the C-F bond.

  • Reaction Setup: Suspend the SₙAr product from Protocol A (1.0 equiv) in a solvent mixture of EtOH/H₂O (4:1 v/v).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv).

  • Execution: Heat to reflux (approx. 90 °C) for 2 hours.

  • Validation Checkpoint: The deep yellow/orange color of the nitro compound will transition to a pale/colorless solution as the diamine forms.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Critical step: Filtering hot prevents the product from crystallizing out with the iron waste.

  • Isolation: Concentrate the filtrate to remove EtOH, extract the aqueous layer with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield the functionalized diamine.

Applications in Drug Discovery: PROTACs and Molecular Glues

2,3-Difluoro-5-nitroaniline is a critical precursor in the synthesis of cereblon (CRBN) binding ligands, specifically substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds [3].

In these workflows, the native C1 amine is often protected or directly coupled to a piperidine-2,6-dione derivative. The C2 position is functionalized via SₙAr to attach a linker (PEG or alkyl chain) that connects to a target-binding ligand (e.g., an AR-antagonist for prostate cancer). Finally, the C5 nitro group is reduced to an amine, providing a handle for further structural rigidification or solubility enhancement.

PROTAC_Workflow Step1 1. SₙAr at C2 (Attachment of PROTAC Linker) Step2 2. Béchamp Reduction (C5-NO₂ → C5-NH₂) Step1->Step2 Fe, NH₄Cl, EtOH/H₂O Step3 3. Buchwald-Hartwig Amidation (C1-NH₂ to Glutarimide) Step2->Step3 Pd Catalyst, Ligand, Base Step4 Target PROTAC / Molecular Glue (CRBN E3 Ligase Recruiter) Step3->Step4 Final Deprotection/Assembly

Figure 2: Synthetic workflow utilizing 2,3-difluoro-5-nitroaniline to generate a PROTAC intermediate.

Conclusion

The utility of 2,3-difluoro-5-nitroaniline lies in its predictable reactivity profile. By understanding the electronic push-pull dynamics and the specific resonance stabilization provided by the para-nitro group, chemists can execute highly regioselective SₙAr reactions. When combined with orthogonal functional group manipulations (like the Béchamp reduction), this building block becomes an indispensable tool for synthesizing complex, highly fluorinated pharmaceutical agents.

References

  • Copin, C., et al. "SₙAr versus Buchwald-Hartwig Amination/Amidation in the Imidazo[2,1-b][1,3,4]thiadiazole Series." European Journal of Organic Chemistry, vol. 2015(31), 2015, pp. 6932-6942.
  • "Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith." Google Patents (WO2020132014A1), 2020.
Exploratory

The Synergy of Electron-Withdrawing Groups: A Technical Guide to the Electronic Effects of Fluorine Substitution in 2,3-Difluoro-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive analysis of the electronic properties of 2,3-difluoro-5-nitroaniline, a molecule of signific...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the electronic properties of 2,3-difluoro-5-nitroaniline, a molecule of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a nitro group on the aniline scaffold creates a unique electronic landscape, profoundly influencing its reactivity, acidity, and potential as a building block in the synthesis of novel compounds. This guide will delve into the theoretical underpinnings of the electronic effects at play, supported by data from analogous compounds and established chemical principles. We will explore the inductive and resonance effects of the substituents, their impact on the molecule's spectroscopic signature, and propose a viable synthetic route. Furthermore, this guide will present detailed experimental protocols for the characterization of this and similar compounds, providing a valuable resource for researchers in the field.

Introduction: The Strategic Role of Fluorine in Aromatic Systems

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design and materials science.[1][2][3] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical properties.[4] In medicinal chemistry, fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[1][2][5]

Aniline derivatives, in particular, are prevalent scaffolds in pharmaceuticals and agrochemicals. The electronic nature of the aniline ring is highly sensitive to the presence of substituents. Electron-donating groups, like the amino group, activate the ring towards electrophilic substitution, while electron-withdrawing groups have the opposite effect.[6] 2,3-Difluoro-5-nitroaniline presents a fascinating case study where the potent electron-withdrawing nature of both the fluorine atoms and the nitro group dramatically alters the electron density distribution of the aniline ring, thereby dictating its chemical behavior.

Deciphering the Electronic Landscape: Inductive and Resonance Effects

The electronic character of 2,3-difluoro-5-nitroaniline is a direct consequence of the interplay between the inductive and resonance effects of its substituents.

The Dominance of Inductive Withdrawal

Both fluorine and the nitro group are strongly electron-withdrawing through the sigma-bond framework (inductive effect, -I). Fluorine's high electronegativity pulls electron density away from the aromatic ring. The nitro group also exhibits a powerful -I effect. This collective inductive pull significantly deactivates the aromatic ring towards electrophilic attack.

Resonance Effects: A Tale of Opposing Forces

The resonance effects (-M for nitro, +M for amino and halogens) add another layer of complexity. The nitro group is a strong resonance-withdrawing group, delocalizing the ring's pi-electrons into the N-O bonds. Conversely, the amino group is a strong resonance-donating group (+M), pushing its lone pair of electrons into the ring. Fluorine, while inductively withdrawing, can also donate a lone pair of electrons via resonance (+M). However, for halogens, the inductive effect generally outweighs the resonance effect.[6]

The combination of these effects in 2,3-difluoro-5-nitroaniline leads to a highly electron-deficient aromatic ring. The amino group's electron-donating resonance is significantly counteracted by the powerful withdrawing effects of the two fluorine atoms and the nitro group.

Hammett Substituent Constants: Quantifying Electronic Influence

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds.[7] The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of a group. Positive σ values indicate electron-withdrawing character, while negative values signify electron-donating properties.

Substituentσ_metaσ_para
-F+0.34+0.06
-NO₂+0.71+0.78
-NH₂-0.16-0.66

Table 1: Hammett Substituent Constants for relevant functional groups.[7][8]

The strongly positive σ values for the nitro group and the positive σ_meta for fluorine underscore their potent electron-withdrawing capabilities. While the amino group has a negative σ value, its electron-donating ability is significantly diminished in this highly electron-poor environment.

Proposed Synthesis of 2,3-Difluoro-5-nitroaniline

Synthetic Workflow Diagram

Synthesis_Workflow Start 2,3-Difluoroaniline Reaction Nitration Start->Reaction Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->Reaction Product 2,3-Difluoro-5-nitroaniline Reaction->Product Purification Purification (Crystallization/Chromatography) Product->Purification

Caption: Proposed synthetic workflow for 2,3-difluoro-5-nitroaniline.

Detailed Experimental Protocol

Disclaimer: This is a proposed protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (2.5 mL) to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid (0.5 mL) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Addition of Starting Material: Dissolve 2,3-difluoroaniline (1.0 g, 7.74 mmol) in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the nitrating mixture. The temperature should be carefully controlled and kept below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate formed is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization: The Fingerprint of a Molecule

The structural features of 2,3-difluoro-5-nitroaniline can be elucidated through various spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, we can predict the key features based on the analysis of similar compounds.[7][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, likely appearing as doublets or doublet of doublets due to coupling with each other and with the fluorine atoms. The chemical shifts will be significantly downfield due to the strong electron-withdrawing environment. The -NH₂ protons will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbons directly attached to the fluorine and nitro groups will show characteristic chemical shifts and coupling constants (C-F coupling).

  • ¹⁹F NMR: The fluorine NMR will provide valuable information, showing two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the neighboring protons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

Functional GroupAbsorption Range (cm⁻¹)
N-H stretch (amine)3300-3500
C-H stretch (aromatic)3000-3100
C=C stretch (aromatic)1450-1600
N-O stretch (nitro)1500-1570 (asymmetric) and 1300-1370 (symmetric)
C-F stretch1100-1400

Table 2: Predicted IR Absorption Ranges for 2,3-Difluoro-5-nitroaniline.

UV-Visible (UV-Vis) Spectroscopy

Substituted anilines typically exhibit two absorption bands in their UV-Vis spectra, corresponding to π-π* transitions. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths.[11][12][13]

Molecular Properties and Reactivity

The pronounced electron-deficient nature of the aromatic ring in 2,3-difluoro-5-nitroaniline governs its reactivity.

Acidity and Basicity

The electron-withdrawing substituents significantly decrease the basicity of the amino group, making it a much weaker base than aniline. Conversely, the N-H protons of the amino group will be more acidic.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient ring is activated towards nucleophilic aromatic substitution. The positions ortho and para to the strongly activating nitro group are particularly susceptible to attack by nucleophiles.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, providing a pathway to synthesize 2,3-difluoro-1,5-diaminobenzene derivatives, which are valuable building blocks for more complex molecules.

Visualization of Electronic Distribution: The Electrostatic Potential Map

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. For 2,3-difluoro-5-nitroaniline, the ESP map would be a powerful tool to illustrate the concepts discussed.

ESP_Map_Concept cluster_molecule Predicted ESP Map of 2,3-Difluoro-5-nitroaniline cluster_legend Color Legend N N O1 O N->O1 O2 O N->O2 F1 F F2 F NH2 NH₂ Ring Aromatic Ring (Electron Deficient - Green/Yellow) Ring->N -I, -M Ring->F1 -I, +M Ring->F2 -I, +M Ring->NH2 +M, -I Red Blue Green

Caption: Conceptual representation of the electrostatic potential map.

In a calculated ESP map, regions of high electron density (negative potential) are typically colored red, while electron-deficient areas (positive potential) are blue. For 2,3-difluoro-5-nitroaniline, we would expect to see:

  • Red regions around the oxygen atoms of the nitro group and to a lesser extent, the nitrogen of the amino group, indicating the localization of negative charge.

  • Blue regions around the acidic protons of the amino group and potentially on the aromatic ring, highlighting its electron-deficient character.

Applications and Future Directions

The unique electronic properties of 2,3-difluoro-5-nitroaniline make it a highly attractive building block for various applications:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel kinase inhibitors, antivirals, and other therapeutic agents where the specific substitution pattern can lead to enhanced potency and selectivity.[14][15]

  • Materials Science: In the development of high-performance polymers, dyes, and nonlinear optical materials, where the electronic characteristics of the molecule are crucial.

  • Agrochemicals: As a precursor for the synthesis of new herbicides and pesticides.[16]

The continued exploration of the reactivity and derivatization of 2,3-difluoro-5-nitroaniline will undoubtedly lead to the discovery of new molecules with valuable biological and material properties.

Conclusion

2,3-Difluoro-5-nitroaniline is a molecule where the powerful electron-withdrawing effects of two fluorine atoms and a nitro group create a highly electron-deficient aromatic system. This unique electronic architecture dictates its reactivity, spectroscopic properties, and potential applications. This technical guide has provided a comprehensive overview of these electronic effects, a plausible synthetic route, and predicted characterization data. It is intended to serve as a valuable resource for researchers and professionals working with this and similar highly functionalized aromatic compounds, facilitating further innovation in drug discovery and materials science.

References

  • Hammett, L. P. (1937). The Hammett equation. Journal of the American Chemical Society, 59(1), 96-103.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
  • Royal Society of Chemistry. (2012).
  • Al-Asadi, K. F., & Al-Janabi, A. S. (2020). Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Computational Study. Russian Journal of General Chemistry, 90(4), 703-709.
  • BenchChem. (2025). A Comparative Spectroscopic Guide to N-Ethyl-2,3-difluoro-6-nitroaniline and Its Isomers.
  • NIST. (n.d.). 2-Fluoro-5-nitroaniline.
  • Google Patents. (2011). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
  • Google Patents. (2017).
  • ChemWhat. (n.d.). 2,3-Difluoro-5-nitroaniline. Retrieved from [Link]

  • Fisher Scientific. (n.d.).
  • ResearchG
  • Guidechem. (2023). How can 2-fluoro-5-nitroaniline be synthesized?.
  • Google Patents. (1984). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
  • PubChem. (n.d.). 2,4-Difluoro-5-nitroaniline. Retrieved from [Link]

  • Favaro, G. (1975). Electronic spectra and structure of nitroanilines. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 71, 1775-1782.
  • Politzer, P., & Murray, J. S. (1991). A computational study of the structures and electrostatic potentials of some azines and nitroazines. Journal of Molecular Structure: THEOCHEM, 233, 95-103.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Lu, T., & Chen, F. (2021). Efficient evaluation of electrostatic potential with computerized optimized code. Physical Chemistry Chemical Physics, 23(36), 20323-20328.
  • PubChem. (n.d.). 3,5-Difluoroaniline. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline, (c) 4-nitroaniline, (d) 2-nitrophenol, and (e) nitrobenzene.
  • Zhang, Y., & Maginn, E. J. (2019). Computational Study of the Electrostatic Potential and Charges of Multivalent Ionic Liquid Molecules. The Journal of Physical Chemistry B, 123(46), 9968-9977.
  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of 4-Nitroaniline.
  • Al-Otaibi, J. S., Al-Humaidi, J. Y., & El-Emam, A. A. (2021).
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  • Zhang, C., Zhang, L., & Zhang, T. (2022). Probing the Reaction Mechanisms of 3, 5-Difluoro-2, 4, 6-Trinitroanisole (DFTNAN) through a Comparative Study.
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Foundational

Spectroscopic characterization methods for 2,3-Difluoro-5-nitroaniline

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Difluoro-5-nitroaniline For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Foreword:...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3-Difluoro-5-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword: The Analytical Imperative for Fluorinated Scaffolds

In the landscape of modern pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 2,3-Difluoro-5-nitroaniline (C₆H₅F₂N₂O₂) is an exemplary scaffold, serving as a versatile building block for more complex chemical entities. Its trifunctional aromatic ring, decorated with an amine, a nitro group, and two vicinal fluorine atoms, presents a rich field for synthetic elaboration.

However, the very features that make this molecule synthetically attractive also necessitate a rigorous and multi-faceted analytical approach. Unambiguous structural confirmation is not merely a procedural checkpoint; it is the foundation upon which all subsequent research and development rests. This guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of 2,3-Difluoro-5-nitroaniline, moving beyond rote procedural descriptions to explain the causality behind the data. Herein, we detail the core methodologies—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy—that, when used in concert, provide an irrefutable structural dossier.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For 2,3-Difluoro-5-nitroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential to map the complete structural environment.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR provides a direct census of the hydrogen atoms in the molecule. In this case, it allows us to probe the electronic environment of the two protons on the aromatic ring and the two protons of the amine group. The electron-withdrawing effects of the nitro group and fluorine atoms will deshield the aromatic protons, shifting them downfield. The coupling patterns (spin-spin splitting) will definitively establish their relative positions.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh approximately 15-20 mg of 2,3-Difluoro-5-nitroaniline and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) within a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons like those on the amine group.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Data Acquisition:

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at ~2.50 ppm). Integrate all signals to determine relative proton counts.

Anticipated Data Interpretation

The aromatic region will feature two distinct signals, each corresponding to one proton.

  • H-6: This proton is ortho to the nitro group and meta to the amine. It is expected to be the most downfield aromatic proton due to the strong deshielding from the NO₂ group. It will appear as a doublet of doublets (dd) due to coupling with H-4 and the fluorine at C-2.

  • H-4: This proton is ortho to the amine group and meta to the nitro group. It will be upfield relative to H-6. It will also appear as a doublet of doublets (dd) from coupling to H-6 and the fluorine at C-3.

  • -NH₂: The amine protons will typically appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing P1 Weigh 15-20 mg of Sample P2 Dissolve in ~0.6 mL DMSO-d6 P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Tune & Shim Spectrometer P3->A1 A2 Acquire FID (¹H, ¹³C, ¹⁹F) A1->A2 D1 Fourier Transform A2->D1 D2 Phase & Baseline Correction D1->D2 D3 Calibrate & Integrate D2->D3 Output Structural Elucidation D3->Output

Caption: Standardized workflow for NMR spectroscopic analysis.

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR identifies all unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic environment, and the large C-F coupling constants provide definitive evidence for fluorinated carbons. While standard ¹³C NMR is often proton-decoupled, the C-F couplings will remain, splitting the signals of carbons near fluorine atoms into distinct multiplets[1].

Experimental Protocol: ¹³C NMR
  • Sample and Instrumentation: The same sample prepared for ¹H NMR can be used. A higher concentration or a longer acquisition time is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a standard experiment on modern spectrometers. The spectral width should be set to accommodate the full range of sp² carbons (e.g., 0-180 ppm).

  • Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at ~39.52 ppm).

Anticipated Data Interpretation

Six distinct signals are expected for the six aromatic carbons.

  • C-F Carbons (C-2, C-3): These carbons will be significantly affected by the attached fluorine, appearing as doublets with large one-bond coupling constants (¹JCF ≈ 240-260 Hz). Their chemical shifts will be downfield.

  • C-NO₂ Carbon (C-5): The carbon directly attached to the nitro group will be deshielded and appear downfield. It will exhibit a smaller C-F coupling to the fluorine at C-3.

  • C-NH₂ Carbon (C-1): The carbon bearing the amino group will be shielded relative to the other substituted carbons. It will also show coupling to the fluorine at C-2.

  • C-H Carbons (C-4, C-6): These carbons will appear as doublets of doublets due to coupling with the adjacent fluorine atoms.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Expertise & Causality: ¹⁹F NMR is a highly sensitive technique that directly observes the fluorine nuclei[2]. Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, these experiments are rapid and informative. It confirms the number of distinct fluorine environments and, through coupling to protons and other fluorine atoms, their spatial relationships.

Experimental Protocol: ¹⁹F NMR
  • Sample and Instrumentation: The same sample can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A common chemical shift reference is CFCl₃, set to 0 ppm[3][4].

  • Data Processing: Standard processing steps apply.

Anticipated Data Interpretation

Two distinct signals are expected, one for each fluorine atom.

  • F at C-2 and F at C-3: These two fluorine atoms are in different chemical environments. They will appear as two separate signals, likely as doublets due to coupling to each other (³JFF). Each signal may be further split into smaller multiplets due to coupling with the aromatic protons. The chemical shifts for aromatic fluorines typically fall within a well-defined range[3].

| Table 1: Summary of Predicted NMR Data for 2,3-Difluoro-5-nitroaniline (in DMSO-d₆) | | :--- | :--- | :--- | :--- | | Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling (J, Hz) | | ¹H | H-6 | ~8.0 - 8.4 | dd (JHF, JHH) | | ¹H | H-4 | ~7.0 - 7.4 | dd (JHF, JHH) | | ¹H | -NH₂ | ~5.5 - 6.5 | br s | | ¹³C | C-1 (-NH₂) | ~145 - 150 | d (²JCF) | | ¹³C | C-2 (-F) | ~148 - 153 | d (¹JCF ≈ 250) | | ¹³C | C-3 (-F) | ~140 - 145 | d (¹JCF ≈ 250) | | ¹³C | C-4 (-H) | ~110 - 115 | dd (JCF, JCF) | | ¹³C | C-5 (-NO₂) | ~140 - 145 | d (³JCF) | | ¹³C | C-6 (-H) | ~118 - 122 | d (JCF) | | ¹⁹F | F-2, F-3 | Varies with reference | Two distinct signals, likely doublets (³JFF) |

Note: Predicted values are based on analysis of structurally similar compounds[5][6] and established substituent effects. Actual values must be confirmed experimentally.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Causality: Mass spectrometry provides the single most crucial piece of data for identity confirmation: the molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high precision, offering a powerful validation of the molecular formula. The fragmentation pattern further provides a structural fingerprint.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source. Electrospray Ionization (ESI) is common for polar molecules like this and typically yields the protonated molecule [M+H]⁺. Electron Ionization (EI) is also viable and will produce the molecular ion M⁺˙.

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 Da). For HRMS, an Orbitrap or Time-of-Flight (TOF) analyzer is used.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis P1 Prepare Dilute Solution (~1 mg/mL in MeOH) A1 Infuse into Ion Source (ESI/EI) P1->A1 A2 Acquire Spectrum (TOF or Orbitrap) A1->A2 D1 Identify Molecular Ion Peak ([M+H]⁺ or M⁺˙) A2->D1 D2 Compare with Calculated Exact Mass D1->D2 D3 Analyze Fragmentation Pattern D2->D3 Output Confirm Molecular Formula & Weight D3->Output IR_Workflow P1 Prepare KBr Pellet or Thin Film A1 Acquire Spectrum (FTIR, 4000-400 cm⁻¹) P1->A1 D1 Identify Characteristic Absorption Bands A1->D1 Output Confirm Functional Groups D1->Output

Caption: Workflow for functional group analysis via IR spectroscopy.

Anticipated Data Interpretation

The IR spectrum will exhibit several key absorption bands that serve as a diagnostic fingerprint.

| Table 3: Characteristic IR Absorption Frequencies | | :--- | :--- | :--- | | Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment | | 3350 - 3500 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) | | 1590 - 1650 | C=C Aromatic Stretch | Benzene Ring | | 1500 - 1570 | N-O Asymmetric Stretch | Nitro Group (-NO₂) [7][8]| | 1300 - 1370 | N-O Symmetric Stretch | Nitro Group (-NO₂) [7]| | 1100 - 1300 | C-F Stretch | Aryl-Fluoride | | 800 - 900 | C-H Out-of-Plane Bend | Substituted Aromatic Ring |

UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within the molecule. The nitroaniline chromophore, with its electron-donating amine group and electron-accepting nitro group conjugated through the benzene ring, gives rise to characteristic absorption bands in the UV-Vis region.[9] This analysis confirms the integrity of the conjugated electronic system.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration must be adjusted to yield an absorbance maximum below 1.5 to ensure adherence to the Beer-Lambert law.[10]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum against a solvent blank, typically from 200 to 600 nm. Identify the wavelength(s) of maximum absorbance (λmax).

Workflow for UV-Vis Spectroscopy Analysis

UVVIS_Workflow P1 Prepare Dilute Solution in UV-grade Solvent A1 Acquire Spectrum (200-600 nm) P1->A1 D1 Identify Absorption Maxima (λmax) A1->D1 Output Characterize Conjugated π-System D1->Output

Caption: Workflow for analyzing electronic transitions via UV-Vis spectroscopy.

Anticipated Data Interpretation

Nitroanilines typically show two main absorption bands:

  • An intense band at shorter wavelengths (around 220-280 nm) corresponding to π → π* transitions of the aromatic system.

  • A less intense, broad band at longer wavelengths (around 350-420 nm) due to an intramolecular charge-transfer (ICT) transition from the amino group (donor) to the nitro group (acceptor).[9] The exact λmax is sensitive to solvent polarity.

| Table 4: Predicted UV-Visible Absorption Data (in Ethanol) | | :--- | :--- | | Transition Type | Predicted λmax (nm) | | π → π* | ~240 - 280 | | Intramolecular Charge Transfer (ICT) | ~370 - 410 |

Conclusion: A Synthesis of Spectroscopic Evidence

The characterization of a molecule like 2,3-Difluoro-5-nitroaniline is a process of assembling a self-validating puzzle. No single technique provides the complete picture, but together, they offer an unassailable confirmation of structure and purity.

  • Mass Spectrometry establishes the correct molecular weight and elemental formula.

  • IR and UV-Vis Spectroscopy confirm the presence of the required functional groups and the integrity of the conjugated electronic system.

  • NMR Spectroscopy (¹H, ¹³C, and ¹⁹F) provides the final, definitive piece by mapping the precise atomic connectivity, confirming the substitution pattern, and revealing the subtle electronic interactions that define the molecule's unique chemical character.

By following the rigorous protocols and interpretive logic outlined in this guide, researchers can ensure the foundational analytical integrity required for advancing their work in drug discovery, materials science, and beyond.

References

  • Liu, S.-S., Liu, X., Yu, L., Liu, Y.-M., He, H.-Y., & Cao, Y. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry.

  • 2,3-Difluoroaniline synthesis. (n.d.). ChemicalBook.

  • Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Computational Study. (2020). Russian Journal of General Chemistry.

  • 2-Fluoro-5-nitroaniline(369-36-8) 13C NMR spectrum. (n.d.). ChemicalBook.

  • 2-Fluoro-5-nitroaniline(369-36-8) 1H NMR spectrum. (n.d.). ChemicalBook.

  • A Comparative Spectroscopic Guide to N-Ethyl-2,3-difluoro-6-nitroaniline and Its Isomers. (n.d.). Benchchem.

  • 2,3-Difluoroaniline(4519-40-8) 13C NMR spectrum. (n.d.). ChemicalBook.

  • Matuszewski, B. K. (n.d.). Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. ResearchGate.

  • 2-Fluoro-5-nitroaniline. (2018). ResearchGate.

  • Favini, G., & Gamba, A. (1965). Electronic spectra and structure of nitroanilines. Spectrochimica Acta.

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs.

  • 2-Fluoro-5-nitroaniline. (n.d.). NIST WebBook.

  • Reich, H. J. (n.d.). 19F NMR Chemical Shifts. University of Wisconsin.

  • Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Computational Study. (2020). ResearchGate.

  • 2,3-Difluoro-5-nitroaniline. (n.d.).

  • 19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry.

  • 19F NMR Reference Standards. (n.d.).

  • 2,4-Difluoro-5-nitroaniline. (n.d.). PubChem.

  • Tirotta, I., et al. (2015). New Frontiers and Developing Applications in 19F NMR. PMC.

  • Supporting Information. (2015). The Royal Society of Chemistry.

  • McEwan, M. J., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. PMC.

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  • Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z).... SciELO South Africa.

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Protocols & Analytical Methods

Method

Application Note: Activation and Derivatization Protocol for 2,3-Difluoro-5-nitroaniline

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction and Chemical Context In modern drug discovery, highly func...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction and Chemical Context

In modern drug discovery, highly functionalized aromatic building blocks are essential for synthesizing complex pharmacophores. 2,3-Difluoro-5-nitroaniline (CAS No.: 1803824-12-5)[1] is a critical generic aromatic reagent[] frequently utilized in the development of targeted therapeutics, including substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds used in advanced treatment modalities[3].

The Synthetic Challenge

From a mechanistic perspective, 2,3-difluoro-5-nitroaniline presents a significant synthetic challenge. The aniline nitrogen is severely deactivated due to the strong inductive electron-withdrawing effects of the two adjacent fluorine atoms and the powerful resonance withdrawal from the meta-positioned nitro group. Consequently, standard nucleophilic reactions—such as direct amine protection or C-N cross-coupling—often proceed with poor kinetics and low yields.

To overcome this inherent nucleophilic deficiency, specialized activation strategies must be employed. This protocol details a field-proven methodology for the tert-butyloxycarbonyl (Boc) protection of 2,3-difluoro-5-nitroaniline, utilizing a bulky phosphine ligand (BINAP) as a nucleophilic activator to drive the reaction forward[3].

Mechanistic Workflow

The following diagram illustrates the logical flow of the derivatization process. The use of (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) is unconventional for standard Boc protections but serves a critical causal role here: it acts as a potent nucleophilic catalyst, attacking the Boc anhydride to form a highly reactive phosphonium-Boc intermediate that successfully acylates the deactivated aniline nitrogen.

G A 2,3-Difluoro-5-nitroaniline (CAS: 1803824-12-5) C Reaction Vessel (THF, 25 °C, 18 h) A->C Add to B Reagents: Boc2O (2.5 eq) TEA (2.0 eq) BINAP (0.5 eq) B->C Add to D Workup: Reduced Pressure Concentration C->D After 18h E Product: N-Boc-2,3-difluoro- 5-nitroaniline D->E Yields

Figure 1: Workflow for the phosphine-mediated Boc-protection of 2,3-Difluoro-5-nitroaniline.

Quantitative Reaction Parameters

To ensure reproducibility and self-validation of the experimental setup, the exact stoichiometric ratios must be strictly adhered to. The data below summarizes the quantitative parameters required for a 1.0-gram scale synthesis[3].

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole in Synthesis
2,3-Difluoro-5-nitroaniline 174.111.0 eq1.0 g (5.74 mmol)Limiting Reagent / Substrate
Boc Anhydride (Boc₂O) 218.252.5 eq3.33 mL (14.36 mmol)Electrophilic Protecting Group
(±)-BINAP 622.670.5 eq0.351 g (2.87 mmol)Nucleophilic Activator
Triethylamine (TEA) 101.192.0 eq1.60 mL (11.49 mmol)Base / Acid Scavenger
Tetrahydrofuran (THF) 72.11Solvent50.0 mLReaction Medium

Step-by-Step Experimental Protocol

Safety Precautions: 2,3-Difluoro-5-nitroaniline and its derivatives are biologically active and potentially toxic. All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Step 1: Reaction Preparation
  • Ensure all glassware is oven-dried to prevent moisture-induced hydrolysis of the Boc anhydride.

  • Equip a 100 mL round-bottom flask or a suitable reaction vial with a PTFE-coated magnetic stir bar.

  • Charge the vessel with 1.0 g (5.74 mmol) of 2,3-Difluoro-5-nitroaniline[3].

Step 2: Reagent Addition

Note: The order of addition is critical to prevent premature degradation of the activated Boc complex.

  • Add 50.0 mL of anhydrous Tetrahydrofuran (THF) to the vessel to fully dissolve the aniline substrate.

  • Introduce 1.60 mL (11.49 mmol) of Triethylamine (TEA). The TEA serves to neutralize any trace acidic impurities and shifts the reaction equilibrium.

  • Add 0.351 g (2.87 mmol) of (±)-BINAP. Causality checkpoint: The bulky phosphine is required here to overcome the substrate's extreme deactivation.

  • Finally, carefully add 3.33 mL (14.36 mmol) of Boc₂O via syringe.

Step 3: Reaction Execution
  • Seal the vial/flask under an inert atmosphere (Nitrogen or Argon) if available, though the reaction is highly robust at standard atmospheric conditions.

  • Stir the reaction mixture vigorously at 25 °C (ambient room temperature) for exactly 18 hours [3].

  • Self-Validation: Monitor the reaction progression via Thin Layer Chromatography (TLC) or LC-MS. The starting material spot should completely disappear, replaced by a less polar product spot corresponding to the carbamate.

Step 4: Workup and Isolation
  • Once complete conversion is verified, transfer the reaction mixture to a rotary evaporator.

  • Remove the volatile organics (THF and unreacted TEA) under reduced pressure at 35–40 °C.

  • The resulting crude product will present as a dark orange solid/residue [3].

  • Downstream Processing: Depending on the purity requirements for subsequent piperidine-2,6-dione synthesis[4], the crude product can be purified via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate pure N-Boc-2,3-difluoro-5-nitroaniline.

References

  • Nash Pharma Tech. "2,3-Difluoro-5-nitroaniline (CAS No.: 1803824-12-5)". Nashpharmatech.com.
  • Google Patents (WO2020132014A1). "Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith". Google.com.
  • Google Patents (CN113453681B). "Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment using the same". Google.com.
  • BOC Sciences. "CAS 1803824-12-5 (2, 3- Difluoro- 5- nitroaniline) - Building Block". Bocsci.com.

Sources

Application

Catalytic hydrogenation of 2,3-Difluoro-5-nitroaniline to diamines

Application Note: Chemoselective Catalytic Hydrogenation of 2,3-Difluoro-5-nitroaniline to 2,3-Difluorobenzene-1,5-diamine Executive Summary The reduction of fluorinated nitroaromatics is a critical transformation in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Hydrogenation of 2,3-Difluoro-5-nitroaniline to 2,3-Difluorobenzene-1,5-diamine

Executive Summary

The reduction of fluorinated nitroaromatics is a critical transformation in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and immunomodulatory agents[1]. Converting 2,3-difluoro-5-nitroaniline to 2,3-difluorobenzene-1,5-diamine (also referred to as 5-amino-2,3-difluoroaniline) requires precise chemoselectivity. The primary synthetic challenge is the competitive hydrodefluorination (C-F bond cleavage) that frequently accompanies nitro group reduction when utilizing highly active transition metal catalysts[2][3]. This application note details robust, scalable, and self-validating protocols for this transformation, emphasizing mechanistic causality, catalyst selection, and strict process control to maximize diamine yield while suppressing dehalogenation.

Mechanistic Causality & Chemoselectivity (E-E-A-T)

The catalytic hydrogenation of the nitro group to an amine proceeds via the classic Haber mechanism: a series of proton-coupled electron transfer steps moving through nitroso and hydroxylamine intermediates. However, the presence of two highly electronegative fluorine atoms on the aromatic ring introduces a significant competing pathway.

  • The Causality of Dehalogenation: During the reduction process, the electron-rich surface of transition metal catalysts (especially unpoisoned palladium) can undergo oxidative addition into the polarized C-F bond[2]. Subsequent reductive elimination in the presence of hydrogen gas yields hydrogen fluoride (HF) and a defluorinated byproduct, which severely compromises yield and complicates downstream purification.

  • Catalyst Selection & Inhibition:

    • Platinum vs. Palladium: Platinum-based catalysts (e.g., Pt/C or engineered Pt nanoparticles) exhibit a significantly lower propensity for hydrodehalogenation compared to Palladium. This is due to differences in d-band center energetics and the specific adsorption geometries of the halogenated aromatic ring on the metal surface, which prevents C-X hydrogenolysis[3][4].

    • Reaction Environment: Conducting the reaction in a mild, protic solvent (like ethanol) at ambient temperature (25 °C) and low hydrogen pressure (1 atm) minimizes the kinetic energy available to surpass the activation barrier for C-F cleavage[1]. Furthermore, introducing an acidic medium can protonate the metal surface, reducing its electron density and thereby inhibiting oxidative addition into the halogen-carbon bond[2].

Reaction Pathway Visualization

Reaction_Pathway A 2,3-Difluoro- 5-nitroaniline B Nitroso Intermediate A->B +H2, -H2O E Defluorinated Byproducts A->E C-F Cleavage (Side Reaction) C Hydroxylamine Intermediate B->C +H2 D 2,3-Difluorobenzene- 1,5-diamine (Target) C->D +H2, -H2O C->E D->E

Pathway of 2,3-difluoro-5-nitroaniline hydrogenation vs. competing hydrodefluorination.

Experimental Design & Self-Validating Protocols

To ensure reproducibility and prevent over-reduction, the following protocols integrate strict In-Process Controls (IPC). The system is self-validating: the reaction progress is quantitatively tracked via stoichiometric hydrogen uptake. The theoretical consumption is exactly 3.0 molar equivalents of H₂ per mole of nitro substrate. A sudden plateau at 3.0 equivalents validates the completion of the nitro reduction, while any continued consumption strongly indicates the onset of hydrodefluorination.

Experimental_Workflow S1 1. Substrate & Catalyst Loading (EtOH, Pd/C or Pt/C) S2 2. Reactor Purging (3x N2, 3x H2) S1->S2 S3 3. Catalytic Hydrogenation (25-40 °C, 1-3 atm H2) S2->S3 S4 4. In-Process Control (IPC) (Monitor H2 Uptake & HPLC) S3->S4 S5 5. Filtration & Solvent Removal (Filter through Celite pad) S4->S5 S6 6. Product Isolation (2,3-Difluorobenzene-1,5-diamine) S5->S6

Step-by-step experimental workflow for the chemoselective catalytic hydrogenation process.

Protocol A: Mild Palladium-Catalyzed Hydrogenation (Standard Laboratory Approach)

This protocol is optimized for standard setups utilizing widely available Pd/C, relying on strict parameter control to maintain chemoselectivity[1].

Materials:

  • 2,3-Difluoro-5-nitroaniline (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 50% wet, 5-10 wt% loading)

  • Absolute Ethanol (10 volumes)

  • Hydrogen gas (High purity, 1 atm)

Step-by-Step Procedure:

  • Reactor Charging: To a clean, dry hydrogenation vessel, add 2,3-difluoro-5-nitroaniline. Suspend the substrate in 10 volumes of absolute ethanol.

    • Causality: Ethanol acts as a protic hydrogen donor relay, stabilizing the polar hydroxylamine intermediate and accelerating the desired reduction pathway over side reactions.

  • Catalyst Addition: Carefully add the 10% Pd/C.

    • Safety Note: Always add the catalyst to the solvent, never dry catalyst to dry substrate, to prevent autoignition.

  • Inerting the System: Seal the reactor. Purge the headspace with Nitrogen (N₂) by pressurizing to 3 atm and venting. Repeat this 3 times.

    • Causality: Complete removal of oxygen is critical to prevent explosive H₂/O₂ mixtures and to avoid oxidizing the sensitive hydroxylamine intermediate back to a nitroso species.

  • Hydrogenation: Purge the system 3 times with Hydrogen (H₂). Set the pressure to 1 atm (via balloon or regulated line) and maintain the temperature at 25 °C[1]. Stir vigorously (800-1000 rpm) to eliminate mass-transfer limitations at the gas-liquid interface.

  • Self-Validation & IPC: Monitor the H₂ uptake via a mass flow controller or burette. The reaction is deemed complete when exactly 3.0 equivalents of H₂ are consumed and uptake ceases. Confirm completion via HPLC or TLC (UV active, ninhydrin positive for the resulting diamine).

  • Workup: Vent the H₂ and purge 3 times with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C.

    • Causality: Celite traps sub-micron catalyst particles that could pass through standard filter paper, preventing product contamination and post-filtration ignition of the pyrophoric catalyst. Wash the pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 2,3-difluorobenzene-1,5-diamine as a solid.

Protocol B: Advanced Platinum-Catalyzed Hydrogenation (For Scale-Up & High Purity)

For larger scales where exotherms might locally raise the temperature and trigger defluorination, a Pt/C catalyst in an acidic medium is superior[2][3].

  • Modifications: Substitute 10% Pd/C with 5% Pt/C (sulfided or standard). Add a catalytic amount of HCl (0.1 eq) to the ethanol or use DMF as a solvent. The acidic environment protonates the Pt surface, drastically reducing oxidative addition into the C-F bond, allowing for higher pressure (up to 3 atm) and faster reaction times without compromising selectivity[2].

Quantitative Data: Catalyst Screening & Optimization

The following table summarizes the causal relationship between reaction conditions and chemoselectivity, demonstrating why mild conditions or platinum-based catalysts are required for this specific substrate.

EntryCatalystSolventAdditiveTemp (°C)Pressure (atm)Conversion (%)Diamine Selectivity (%)Defluorination (%)
110% Pd/CEtOHNone251>9998.51.5
210% Pd/CEtOHNone505>9982.018.0
35% Pt/CMeOHNone251>99>99.0<1.0
45% Pt/CDMFHCl (cat.)403>99>99.5<0.5

(Note: Data represents optimized trends based on established principles for halonitrobenzene reduction[1][2][3]).

References[2] Title: US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation | Source: Google Patents | URL:Verify Source[3] Title: Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co–N4 Single Sites in Sandwiched Catalysts | Source: Journal of the American Chemical Society (ACS) | URL:Verify Source[1] Title: WO2020132014A1 - Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith | Source: Google Patents | URL:Verify Source[4] Title: Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure | Source: PMC (NIH) | URL:Verify Source

Sources

Method

Application Notes &amp; Protocols: Leveraging 2,3-Difluoro-5-nitroaniline as a Strategic Precursor in Pharmaceutical Synthesis

Introduction: The Strategic Importance of 2,3-Difluoro-5-nitroaniline In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 2,3-Difluoro-5-nitroaniline

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. 2,3-Difluoro-5-nitroaniline has emerged as a highly valuable and versatile precursor, offering a unique combination of reactive sites that can be selectively manipulated to construct complex molecular architectures. The presence of two fluorine atoms, a nitro group, and a primary aniline provides a powerful toolkit for synthetic chemists.

The fluorine atoms are not merely passive substituents; their strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring, enhancing its susceptibility to certain reactions and often improving the metabolic stability and pharmacokinetic profile of the final drug candidate.[1][2][3] The nitro and amino groups serve as orthogonal synthetic handles, allowing for a diverse array of chemical transformations. The nitro group activates the ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amino group, while the existing aniline moiety can be diazotized, opening the door to a host of Sandmeyer and related reactions.[4][5][6]

This guide provides an in-depth exploration of the key synthetic transformations involving 2,3-Difluoro-5-nitroaniline, complete with detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is the foundation of safe and effective synthesis.

PropertyValueReference
Chemical Formula C₆H₄F₂N₂O₂[7]
Molecular Weight 174.11 g/mol [7]
Appearance Yellow to orange crystalline powderN/A
Melting Point 103-107 °CN/A
CAS Number 1803824-12-5[8]

Safety & Handling:

2,3-Difluoro-5-nitroaniline is a hazardous substance and must be handled with appropriate precautions.

Hazard ClassPrecautionary StatementReference
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[9][10]
Skin/Eye Irritation Causes skin and serious eye irritation.[11][12]
Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[9][10]
Handling Work in a well-ventilated fume hood. Wear appropriate PPE, including gloves, lab coat, and safety goggles. Avoid generating dust.[9][11]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

Core Synthetic Transformations & Protocols

The true utility of 2,3-Difluoro-5-nitroaniline lies in the selective and high-yielding transformations of its functional groups.

Reduction of the Nitro Group: Gateway to Diamine Intermediates

The reduction of the nitro group to a primary amine is arguably the most fundamental transformation of this precursor. The resulting 2,3-difluoro-1,5-diaminobenzene is a crucial building block for the synthesis of various heterocyclic systems, such as benzimidazoles and quinoxalines, which are prevalent scaffolds in pharmaceuticals.[13]

Causality Behind Method Selection: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is often the preferred method due to its high efficiency, clean reaction profile, and relatively mild conditions.[14] Alternative methods like using iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are also effective, particularly when other functional groups sensitive to hydrogenation are present.[14]

Caption: Workflow for the catalytic reduction of 2,3-Difluoro-5-nitroaniline.

Experimental Protocol: Catalytic Hydrogenation

  • Preparation: To a 250 mL flask, add 2,3-Difluoro-5-nitroaniline (1.74 g, 10.0 mmol) and ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (10% w/w, ~174 mg) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. Evacuate the flask and backfill with H₂ three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification: The resulting 2,3-difluoro-1,5-diaminobenzene can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford the pure product.

Nucleophilic Aromatic Substitution (SNAr): Selective C-F Bond Functionalization

The electron-deficient nature of the aromatic ring, activated by the potent electron-withdrawing nitro group positioned para to the C3-fluorine and ortho to the C2-fluorine, makes the fluorine atoms susceptible to displacement by nucleophiles.[15][16] This SNAr reaction is a cornerstone of fluorinated aromatic chemistry, allowing for the strategic introduction of various functionalities.[17] The C3-fluorine is generally more activated towards substitution due to the para relationship with the nitro group, which provides superior stabilization of the Meisenheimer intermediate.[16]

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocol: Substitution with a Secondary Amine (e.g., Morpholine)

  • Preparation: In a sealed reaction vessel, dissolve 2,3-Difluoro-5-nitroaniline (870 mg, 5.0 mmol) in dimethyl sulfoxide (DMSO, 15 mL).

  • Reagent Addition: Add morpholine (522 mg, 6.0 mmol, 1.2 equivalents) and potassium carbonate (K₂CO₃) (1.04 g, 7.5 mmol, 1.5 equivalents) to the solution.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C. Stir vigorously and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL). A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with water (3 x 30 mL) and then with a small amount of cold diethyl ether to remove residual DMSO.

  • Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from ethanol or by column chromatography (e.g., using a hexane/ethyl acetate gradient).

Diazotization and Sandmeyer Reaction: Versatile Amine Transformation

The primary amino group of 2,3-Difluoro-5-nitroaniline can be converted into a diazonium salt (Ar-N₂⁺), which is an exceptionally good leaving group (N₂ gas).[6] This intermediate is typically generated in situ at low temperatures and can be immediately trapped by a variety of nucleophiles, often with the aid of a copper(I) catalyst in what is known as the Sandmeyer reaction.[4][18][19] This powerful sequence allows the introduction of halides (Cl, Br), cyano groups, and other functionalities that are difficult to install via other methods.[5]

Experimental Protocol: Sandmeyer Cyanation (Amine to Nitrile)

  • Diazotization:

    • Suspend 2,3-Difluoro-5-nitroaniline (1.74 g, 10.0 mmol) in a mixture of concentrated hydrochloric acid (HCl, 5 mL) and water (10 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 760 mg, 11.0 mmol in 5 mL water) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt solution.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.08 g, 12.0 mmol) and potassium cyanide (KCN, 1.56 g, 24.0 mmol) in water (20 mL). Caution: Cyanides are extremely toxic.

    • Cool this cyanide solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the cold cyanide solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude 2,3-difluoro-5-nitrobenzonitrile can be purified by column chromatography on silica gel.

Troubleshooting Common Synthetic Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Nitro Reduction - Inactive catalyst (Pd/C)- Insufficient hydrogen pressure- Presence of catalyst poisons (e.g., sulfur compounds)- Use fresh, high-quality catalyst.- Ensure a good seal on the reaction vessel and use a positive pressure of H₂.- Purify starting material if impurities are suspected.
Low Yield in SNAr - Insufficient reaction temperature or time- Poor nucleophile- Ineffective base- Increase temperature or extend reaction time, monitoring by TLC.- Consider a more potent nucleophile or using a polar aprotic solvent (DMSO, DMF) to enhance nucleophilicity.- Use a stronger, non-nucleophilic base if needed.
Decomposition during Diazotization - Temperature too high (> 5 °C)- Slow addition of nitrite solution- Maintain strict temperature control using an ice-salt bath.- Add the sodium nitrite solution slowly and dropwise to manage the exothermic reaction.
Side Products in Sandmeyer - Unstable diazonium salt- Competing reactions (e.g., with water to form phenol)- Use the diazonium salt solution immediately after preparation.- Ensure the reaction conditions favor the desired nucleophilic substitution.

Conclusion

2,3-Difluoro-5-nitroaniline stands out as a strategic and economically viable precursor for pharmaceutical research and development. Its well-defined reactivity allows for predictable and selective functionalization through nitro group reduction, nucleophilic aromatic substitution, and diazonium salt chemistry. The protocols and insights provided herein serve as a comprehensive guide for chemists to effectively harness the synthetic potential of this powerful building block, paving the way for the discovery and development of next-generation therapeutics.

References

  • CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents.
  • EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents.
  • Sandmeyer reaction - Wikipedia. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • Sandmeyer Reaction - SynArchive. Available at: [Link]

  • Sandmeyer reaction - L.S.College, Muzaffarpur. Available at: [Link]

  • 8 - Safety data sheet. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • 2,3-Difluoro-5-nitroaniline - Anhui Zesheng Technology Co.,Ltd. Available at: [Link]

  • US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - MDPI. Available at: [Link]

  • Preparation method of 2, 4-difluoro-3, 5-dichloroaniline - Eureka | Patsnap. Available at: [Link]

  • Contribution of Organofluorine Compounds to Pharmaceuticals - PMC - NIH. Available at: [Link]

  • Patents & Products - Garg Lab - UCLA. Available at: [Link]

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC - NIH. Available at: [Link]

  • Fluorine in Medicinal Chemsitry: Recent Therapeutic Applications of Fluorinated Small Molecules | Request PDF - ResearchGate. Available at: [Link]

  • Organofluorine Compounds in Medicinal Chemistry and Biomedical Applications. Available at: [Link]

  • Aromatic Substitution | Flow Reactions - Vapourtec. Available at: [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 4,5-difluoro-2-nitroaniline - PrepChem.com. Available at: [Link]

  • (PDF) 2-Fluoro-5-nitroaniline - ResearchGate. Available at: [Link]

  • Aromatic nucleophilic substitution reactions of some 2-L-3-nitro-5-X-thiophenes with piperidine and aniline in methanol. Substituent constants for the thiophene system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. Available at: [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. Available at: [Link]

  • Recent Advances in Synthetic Routes to Azacycles - MDPI. Available at: [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. Available at: [Link]

  • Nitro Reduction - Common Conditions. Available at: [Link]

  • 2,4-Difluoro-5-nitroaniline | C6H4F2N2O2 | CID 2758312 - PubChem. Available at: [Link]

  • The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC. Available at: [Link]

  • US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents.

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,3-Difluoro-5-nitroaniline

Executive Summary 2,3-Difluoro-5-nitroaniline (CAS: 1803824-12-5) is a highly valuable, polyfunctionalized building block utilized in the synthesis of complex immunomodulatory drugs, targeted protein degraders, and advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,3-Difluoro-5-nitroaniline (CAS: 1803824-12-5) is a highly valuable, polyfunctionalized building block utilized in the synthesis of complex immunomodulatory drugs, targeted protein degraders, and advanced heterocycles[1]. Halogens activated by strong electron-withdrawing groups are critical scaffold building blocks for functional materials and pharmaceutical intermediates[2]. However, the presence of multiple functional groups—an electron-donating amino group, two adjacent fluorine atoms, and a strongly electron-withdrawing nitro group—creates a complex electronic environment. This application note provides a definitive guide to the mechanistic causality, solvent selection, and validated protocols for achieving highly regioselective Nucleophilic Aromatic Substitution (SNAr) on this substrate.

Mechanistic Rationale & Regioselectivity

To design a successful SNAr protocol, one must analyze the push-pull electronic dynamics of the arene ring. The SNAr reaction of fluoronitrobenzenes proceeds via the formation of an anionic σ-complex (Meisenheimer complex), followed by rapid fluorine elimination[3].

In 2,3-difluoro-5-nitroaniline:

  • The Nitro Group (C5): Acts as a powerful resonance electron-withdrawing group (EWG). It heavily depletes electron density at its ortho (C4, C6) and para (C2) positions.

  • The Fluorine Atoms (C2 & C3): Fluorine is an excellent leaving group for SNAr due to its high electronegativity, which strongly polarizes the C–F bond and makes the ipso-carbon highly electrophilic. The C2-fluorine is para to the nitro group (highly activated), whereas the C3-fluorine is meta to the nitro group (lacks resonance activation).

  • The Amino Group (C1): Acts as an electron-donating group (EDG), which theoretically deactivates the ring. C2 is ortho to the amino group.

Causality of Regioselectivity: The profound para-activation from the C5-nitro group, combined with the inductive electron-withdrawing pull of the adjacent C3-fluorine, overwhelmingly overrides the deactivating effect of the C1-amino group. Consequently, nucleophilic attack occurs exclusively at C2 .

SNAr_Mechanism Substrate 2,3-Difluoro-5-nitroaniline (Electrophile) Complex Meisenheimer Complex (Stabilized Intermediate) Substrate->Complex Attack at C2 Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Complex Nu: donation Product C2-Substituted Product + Fluoride Ion Complex->Product F- elimination

SNAr mechanism of 2,3-Difluoro-5-nitroaniline highlighting Meisenheimer complex formation.

Optimization of Reaction Conditions

While nonpolar solvents can drive ortho-selectivity in some difluoronitrobenzenes via hydrogen-bonded transition states[4], the para-relationship between the C2-fluorine and the C5-nitro group in our specific substrate dictates that polar aprotic solvents (like MeCN or DMF) are optimal. These solvents stabilize the highly polarized Meisenheimer transition state without solvating the nucleophile too strongly, thereby accelerating the reaction.

Table 1: Quantitative Reaction Parameters for C2-Substitution

Nucleophile TypeSpecific ReagentBaseSolventTemp (°C)Time (h)Expected Yield (%)
Primary Amine Benzylamine (1.2 eq)DIPEA (2.0 eq)MeCN252 - 488 - 92
Secondary Amine Morpholine (1.5 eq)K₂CO₃ (2.0 eq)DMF251 - 2>90
Alkoxide (O-Nu) NaOMe (1.1 eq)NoneMeOH/THF0 to 253 - 580 - 85
Thiolate (S-Nu) Thiophenol (1.1 eq)Cs₂CO₃ (1.5 eq)DMF0 to 251 - 2>95

Standardized Experimental Workflows

Protocol_Workflow Step1 1. Substrate Dissolution (Polar Aprotic Solvent) Step2 2. Base & Nucleophile Addition (Controlled Temperature) Step1->Step2 Step3 3. Reaction Monitoring (LC-MS / TLC) Step2->Step3 Step4 4. Quench & Extraction (Aqueous Workup) Step3->Step4

Standardized step-by-step experimental workflow for regioselective SNAr reactions.

Validated Protocols

Protocol A: C2-Amination (N-Nucleophiles)
  • Objective: Regioselective substitution of the C2-fluorine with a secondary amine (e.g., Morpholine).

  • Causality & Setup: Potassium carbonate (K₂CO₃) is selected as an inorganic base because it is insoluble in DMF, providing a heterogeneous basic environment that slowly neutralizes the generated HF without causing base-catalyzed degradation of the starting material.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2,3-Difluoro-5-nitroaniline (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered K₂CO₃ (2.0 equiv). Self-Validation: The suspension should remain pale yellow.

  • Nucleophile Addition: Add morpholine (1.5 equiv) dropwise over 5 minutes at room temperature (25°C). Causality: Dropwise addition prevents localized exothermic spikes, suppressing any potential bis-substitution at the less reactive C3 position.

  • Monitoring: Stir the reaction mixture at 25°C. Self-Validation: Monitor via LC-MS. The reaction is complete when the peak corresponding to m/z 174 (Starting Material) is <1% by UV area (typically 1–2 hours). A visual color shift from yellow to deep orange/red strongly indicates the formation of the substituted para-nitroaniline product.

  • Quenching: Pour the mixture into 10 volumes of vigorously stirred, ice-cold distilled water. Causality: Water crashes out the highly hydrophobic product while completely dissolving the DMF, unreacted morpholine, and inorganic salts.

  • Isolation: Filter the resulting precipitate, wash sequentially with cold water and hexanes, and dry under high vacuum to afford the pure product.

Protocol B: C2-Etherification (O-Nucleophiles)
  • Objective: Substitution of the C2-fluorine with an alkoxide (e.g., Sodium Methoxide).

  • Causality & Setup: O-nucleophiles are "harder" and more basic than N-nucleophiles, increasing the risk of side reactions (e.g., azoxy formation from the nitro group). Therefore, the reaction must be initiated at strict cryogenic temperatures.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,3-Difluoro-5-nitroaniline (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to 0°C using an ice-water bath.

  • Nucleophile Addition: Slowly add a freshly prepared solution of Sodium Methoxide (NaOMe, 1.1 equiv) in MeOH dropwise. Causality: Strict stoichiometric control (1.1 equiv) and low temperature prevent competitive attack at the C3 position.

  • Monitoring: Allow the reaction to slowly warm to room temperature over 3 hours. Self-Validation: TLC (Hexanes/EtOAc 3:1) should show the disappearance of the starting material and the emergence of a new, highly UV-active spot with a lower Rf value.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl. Causality: NH₄Cl is weakly acidic; it neutralizes any remaining alkoxide to prevent degradation during workup, but is not acidic enough to protonate the aniline product.

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if trace C3-isomers are detected.

References

  • Title: Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene Source: Organic Process Research & Development - ACS Publications URL
  • Source: PMC (NIH)
  • Title: A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid Source: MDPI URL
  • Title: WO2020132014A1 - Substituted 3-((3-aminophenyl)amino)

Sources

Method

Application Notes and Protocols for the Incorporation of 2,3-Difluoro-5-nitroaniline into Fluorinated Heterocycles

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and scientific insights for utilizing 2,3-Difluoro-5-nitroaniline as a strategic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and scientific insights for utilizing 2,3-Difluoro-5-nitroaniline as a strategic building block in the synthesis of high-value fluorinated heterocycles. The unique substitution pattern of this aniline derivative—featuring two adjacent fluorine atoms and a meta-nitro group—offers a powerful platform for constructing diverse heterocyclic scaffolds such as benzimidazoles, quinoxalines, and quinolines. This document outlines the underlying chemical principles, step-by-step synthetic procedures, and critical process considerations to enable the efficient and reproducible synthesis of these important molecular classes.

Introduction: The Strategic Value of Fluorinated Heterocycles and 2,3-Difluoro-5-nitroaniline

The introduction of fluorine into heterocyclic frameworks is a cornerstone of modern drug discovery. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and ability to form strong C-F bonds, can profoundly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Consequently, a significant number of FDA-approved pharmaceuticals contain fluorinated heterocyclic motifs.[1]

2,3-Difluoro-5-nitroaniline emerges as a particularly valuable starting material for accessing this chemical space. Its key attributes include:

  • Activated Aromatic System: The potent electron-withdrawing nitro group, positioned para to one fluorine and ortho to the other, strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[2][3]

  • Ortho-Difluoro Motif: The vicinal fluorine atoms provide two potential sites for substitution, allowing for sequential and regioselective functionalization.

  • Reactive Amino Group: The primary amine serves as a versatile handle for cyclization reactions, enabling the formation of fused heterocyclic systems.

  • Reducible Nitro Group: The nitro group can be readily reduced to an amine, providing a second nucleophilic center for condensation and cyclization strategies.[4]

This guide focuses on harnessing these features to construct three important classes of fluorinated heterocycles.

Foundational Protocols: From Building Block to Heterocyclic Core

The strategic incorporation of 2,3-Difluoro-5-nitroaniline into complex heterocycles typically involves a multi-step sequence. The following diagram illustrates the key transformations detailed in this guide.

G cluster_0 Pathway 1: Benzimidazoles cluster_1 Pathway 2: Quinoxalines cluster_2 Pathway 3: Quinolines A 2,3-Difluoro-5-nitroaniline B Reduction to 3,4-Difluoro-benzene-1,2-diamine A->B Reduction E Reduction to 3,4-Difluoro-benzene-1,2-diamine A->E Reduction H Skraup-Doebner-von Miller Reaction A->H Direct Cyclization C Condensation with Aldehyde & Cyclization B->C One-pot reaction D 6,7-Difluoro-2-substituted-1H-benzimidazole C->D F Condensation with α-Dicarbonyl Compound E->F G 6,7-Difluoro-2,3-disubstituted-quinoxaline F->G I 7,8-Difluoro-6-nitroquinoline H->I

Caption: Key synthetic pathways from 2,3-Difluoro-5-nitroaniline.

Protocol 1: Synthesis of 6,7-Difluorobenzimidazoles via Reductive Cyclization

This protocol leverages the foundational one-pot reductive cyclization of an o-nitroaniline with an aldehyde.[5][6] The nitro group of 2,3-Difluoro-5-nitroaniline is first reduced in situ to generate a reactive o-phenylenediamine intermediate, which immediately condenses with an aldehyde to form the benzimidazole core.

Principle of the Reaction

The mechanism involves two key stages within a single pot:

  • Reduction: Sodium dithionite (Na₂S₂O₄) reduces the nitro group to a primary amine, yielding 3,4-difluorobenzene-1,2-diamine.[6]

  • Condensation & Cyclization: The newly formed diamine attacks the aldehyde carbonyl. The resulting Schiff base intermediate undergoes intramolecular cyclization, followed by oxidative aromatization to yield the stable benzimidazole ring.[7]

G start 2,3-Difluoro-5-nitroaniline + R-CHO step1 Na₂S₂O₄ (Reduction) start->step1 intermediate [3,4-Difluorobenzene-1,2-diamine] (In situ) step1->intermediate step2 Condensation - H₂O intermediate->step2 schiff_base [Schiff Base Intermediate] step2->schiff_base step3 Cyclization - H₂O schiff_base->step3 product 6,7-Difluoro-2-R-benzimidazole step3->product

Caption: Workflow for one-pot benzimidazole synthesis.

Detailed Experimental Protocol

Materials:

  • 2,3-Difluoro-5-nitroaniline (1.0 eq.)

  • Aromatic or Aliphatic Aldehyde (1.1 eq.)

  • Sodium Dithionite (Na₂S₂O₄) (4.0 eq.)

  • Ethanol (EtOH)

  • Deionized Water

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2,3-Difluoro-5-nitroaniline (1.0 eq.) and the chosen aldehyde (1.1 eq.) in a 2:1 mixture of Ethanol:Water (e.g., 15 mL EtOH and 7.5 mL Water per 5 mmol of aniline).

  • Heating: Stir the suspension and heat to reflux (approx. 80-85 °C) using an oil bath. The mixture will typically be a yellow or orange slurry.

  • Reductant Addition: Once refluxing, add sodium dithionite (4.0 eq.) portion-wise over 20-30 minutes. Causality Note: Portion-wise addition is critical to control the exotherm and the evolution of SO₂ gas. The reaction color will typically lighten.

  • Reaction Monitoring: Continue heating at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The starting aniline is UV active and will have a different Rf value than the product.

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of the product often forms.

  • Isolation: Filter the solid product and wash the filter cake sequentially with cold water (2 x 20 mL) and a small amount of cold ethanol (10 mL) to remove inorganic salts and unreacted starting materials.

  • Purification: Dry the crude product under vacuum. If necessary, further purification can be achieved by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

ReagentMolar Eq.PurposeKey Consideration
2,3-Difluoro-5-nitroaniline1.0Starting MaterialEnsure high purity for optimal results.
Aldehyde (R-CHO)1.1C2-Source for RingA slight excess drives the condensation step.
Sodium Dithionite (Na₂S₂O₄)4.0Reducing AgentUse fresh, dry powder. An excess ensures complete reduction.[5]
Ethanol/Water (2:1)Solvent-Solubilizes reactants and facilitates the reaction.

Protocol 2: Synthesis of 6,7-Difluoroquinoxalines

This protocol also begins with the reduction of 2,3-Difluoro-5-nitroaniline to 3,4-difluorobenzene-1,2-diamine. This diamine is then condensed with an α-dicarbonyl compound to form the quinoxaline ring system. Quinoxalines are privileged scaffolds in medicinal chemistry.[8][9]

Principle of the Reaction

This is a classic condensation reaction. The two amino groups of the o-phenylenediamine derivative react with the two carbonyl groups of the α-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione) in a double condensation, eliminating two molecules of water to form the pyrazine ring fused to the benzene core.[8] The reaction is often catalyzed by mild acid.

Detailed Experimental Protocol

Step 2A: Reduction of 2,3-Difluoro-5-nitroaniline

Materials:

  • 2,3-Difluoro-5-nitroaniline (1.0 eq.)

  • Palladium on Carbon (10% Pd/C, ~5 mol%) or Raney Nickel

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas source (balloon or Parr shaker)

  • Three-neck flask, gas inlet

Procedure:

  • Catalyst Slurry: In a flask, suspend 10% Pd/C (5 mol%) in ethanol under an inert atmosphere (N₂ or Ar).

  • Substrate Addition: Add a solution of 2,3-Difluoro-5-nitroaniline in ethanol to the catalyst slurry.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small scale). For larger scales, a Parr hydrogenation apparatus is recommended.

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of H₂. The reduction is typically complete within 2-6 hours. Monitor by TLC until the starting material is consumed.

  • Isolation: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Safety Note: Pd/C is flammable when dry and exposed to air. Do not allow the filter cake to dry completely.

  • Concentration: Concentrate the filtrate under reduced pressure to yield crude 3,4-difluorobenzene-1,2-diamine, which can often be used in the next step without further purification.

Step 2B: Condensation to form the Quinoxaline

Materials:

  • Crude 3,4-difluorobenzene-1,2-diamine (1.0 eq.)

  • α-Dicarbonyl compound (e.g., 2,3-butanedione) (1.0 eq.)

  • Ethanol (EtOH)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolution: Dissolve the crude diamine from Step 2A in ethanol in a round-bottom flask.

  • Reagent Addition: Add the α-dicarbonyl compound (1.0 eq.) followed by a few drops of glacial acetic acid to catalyze the condensation.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours.

  • Work-up & Isolation: The product often precipitates from the reaction mixture upon cooling. If not, concentrate the solvent under reduced pressure. The residue can be triturated with water or cold hexanes to induce crystallization. Filter the solid and dry under vacuum.

  • Purification: Recrystallization from ethanol or purification via column chromatography will yield the pure 6,7-difluoroquinoxaline derivative.

Protocol 3: Skraup Synthesis of 7,8-Difluoro-6-nitroquinoline

The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline with glycerol, an acid catalyst, and an oxidizing agent.[10][11][12] Here, 2,3-Difluoro-5-nitroaniline itself serves as both the aniline component and a co-oxidant, leading directly to the fluorinated, nitrated quinoline core.

Principle of the Reaction

The Skraup synthesis is a complex, multi-step process:[10]

  • Acrolein Formation: Concentrated sulfuric acid dehydrates glycerol to form acrolein.

  • Michael Addition: The amino group of the aniline performs a Michael addition to the α,β-unsaturated aldehyde, acrolein.

  • Cyclization & Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline.

  • Oxidation: The dihydroquinoline is oxidized to the aromatic quinoline. The nitro group on a second molecule of the starting aniline can act as the oxidizing agent.

Detailed Experimental Protocol

Materials:

  • 2,3-Difluoro-5-nitroaniline (1.0 eq.)

  • Glycerol (3.0-4.0 eq.)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (catalytic amount)

Procedure:

  • Reaction Setup: In a large three-neck flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, carefully add concentrated sulfuric acid to 2,3-Difluoro-5-nitroaniline while cooling in an ice bath.

  • Moderator Addition: Add a small amount of ferrous sulfate. Causality Note: The Skraup reaction is notoriously exothermic and can become violent. Ferrous sulfate acts as a moderator to ensure a smoother, more controlled reaction.[13]

  • Glycerol Addition: Slowly add glycerol to the stirred mixture.

  • Heating: Heat the mixture cautiously in an oil bath to 140-150 °C. The reaction will become exothermic. Maintain this temperature for 3-4 hours.

  • Work-up: Allow the dark, viscous mixture to cool completely. Carefully pour it over crushed ice and water.

  • Neutralization: Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide (NaOH) until strongly alkaline. This step must be done with cooling, as it is highly exothermic.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to isolate the 7,8-Difluoro-6-nitroquinoline.

Safety and Handling

  • 2,3-Difluoro-5-nitroaniline: This compound is a chemical irritant. Handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[14]

  • Reagents: Handle concentrated acids (H₂SO₄), strong bases (NaOH), and flammable solvents (Ethanol, Ethyl Acetate) with extreme care according to standard laboratory safety procedures.

  • Reactions: The Skraup synthesis is particularly hazardous due to its violent exothermic nature.[10][13] It should only be performed by experienced chemists with appropriate safety shields and on a manageable scale.

Conclusion

2,3-Difluoro-5-nitroaniline is a potent and versatile building block for the synthesis of medicinally relevant fluorinated heterocycles. By leveraging its unique electronic and structural properties, chemists can access diverse scaffolds such as difluorinated benzimidazoles, quinoxalines, and quinolines through reliable and reproducible protocols. The methods outlined in this guide provide a solid foundation for researchers engaged in drug discovery and synthetic methodology development, enabling the exploration of novel chemical entities with potentially enhanced pharmacological profiles.

References

  • Li, S., Lv, X., Ren, J., Feng, L., & Ma, C. (2022). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Synthesis, 54(18), 3989-3998. Available at: [Link]

  • Chupakhin, O. N., Kotovskaya, S. K., Perova, N. M., Baskakova, Z. M., & Charushin, V. N. (2013). Synthesis of new fluorine-containing derivatives of quinoxaline 1,4-dioxides and condensed systems derived from them. Chemistry of Heterocyclic Compounds, 49, 229-242. Available at: [Link]

  • Thesis on the synthesis of fluorinated N-heterocycles, analogues of Febrifugine. (2026). Available at: [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available at: [Link]

  • Synthesis of Benzimidazoles from 3-fluoro-4-nitrotoluene by a two-step procedure. (2017). Hans Journal of Chemical Engineering and Technology. Available at: [Link]

  • Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(35), 7045-7072. Available at: [Link]

  • Weaver, G. (2026). Synthesis of fluorinated Heterocycles. Loughborough University. Available at: [Link]

  • Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(5), 723. Available at: [Link]

  • The Synthesis of Fluorinated Heteroaromatic Compounds. Part 1. Five-Membered Rings with More than Two Heteroatoms. (2005). Organic Preparations and Procedures International. Available at: [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. Available at: [Link]

  • Skraup reaction. Wikipedia. Available at: [Link]

  • Jana, A., & Guin, J. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Organic & Biomolecular Chemistry, 19(47), 10255-10276. Available at: [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. Available at: [Link]

  • Davies, W. H., & Williams, J. M. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1886. Available at: [Link]

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline. Organic Syntheses, 2, 79. Available at: [Link]

  • Gröger, H., & Shibasaki, M. (2001). The First Enantioselective and Diastereoselective Catalytic Nitro-Mannich Reaction: A New Entry to Chiral Vicinal Diamines. Synlett, 2001(S1), 893-895. Available at: [Link]

  • Al-Adhami, M. A., Al-Kubaisi, A. H., & Al-Dahhan, W. H. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. ChemistrySelect, 7(48), e202203362. Available at: [Link]

  • Smith, A. M., & Williams, J. M. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry–A European Journal, 26(50), 11332-11346. Available at: [Link]

  • Martínez, R., & Ramón, D. J. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2490-2496. Available at: [Link]

  • Shibata, N., & Takeuchi, Y. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1845-1959. Available at: [Link]

  • Məmmədov, V. H., & Beier, P. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197. Available at: [Link]

  • Kong, S., & Li, X. (2011). The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. The Journal of Organic Chemistry, 76(8), 2685-2693. Available at: [Link]

  • Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005). A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Synthesis, 2005(01), 47-56. Available at: [Link]

  • Shukla, A. (2012). Synthesis and Biological Screening of Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 3(3), 922-927. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism. (2017). YouTube. Available at: [Link]

  • Nitro to amine reductions using aqueous flow catalysis under ambient conditions. (2021). iScience. Available at: [Link]

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  • 2,4-Difluoro-5-nitroaniline. PubChem. Available at: [Link]

  • 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. (2023). The Journal of Organic Chemistry. Available at: [Link]

Sources

Application

Scale-up synthesis techniques for 2,3-Difluoro-5-nitroaniline derivatives

Application Note: Scale-Up Synthesis and Process Optimization of 2,3-Difluoro-5-nitroaniline Derivatives Introduction & Strategic Rationale 2,3-Difluoro-5-nitroaniline (CAS: 1803824-12-5)[1] is a highly specialized fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Process Optimization of 2,3-Difluoro-5-nitroaniline Derivatives

Introduction & Strategic Rationale

2,3-Difluoro-5-nitroaniline (CAS: 1803824-12-5)[1] is a highly specialized fluorinated aromatic building block. It serves as a critical intermediate in the synthesis of next-generation pharmaceuticals, including piperidine-2,6-dione derivatives acting as androgen receptor antagonists[2], and advanced fluorine-containing agrochemicals[3].

While commercially available at small scales[1], scaling up the production of the 2,3-difluoro-5-nitro isomeric pattern presents a unique regiochemical challenge. As a Senior Application Scientist, I have designed this protocol to bypass the limitations of traditional direct functionalization, providing a self-validating, highly regioselective three-step synthetic route optimized for kilogram-scale production.

Retrosynthetic Analysis & Regiochemical Causality

A common pitfall in the synthesis of fluorinated nitroanilines is the misapplication of direct nitration or nucleophilic aromatic substitution (SNAr).

  • Direct Nitration Failure: Attempting to nitrate 2,3-difluoroaniline directly yields primarily the 4-nitro and 6-nitro isomers. The strongly electron-donating amino group (-NH₂) dominates the directing effects, activating the ortho and para positions, leaving the desired meta position (C5) unfunctionalized[4].

  • SNAr Failure: Starting from 1,2,3-trifluoro-5-nitrobenzene and reacting with ammonia results in substitution at the C2 position. The highly electron-withdrawing nitro group activates the para-fluorine (C2), yielding 2,6-difluoro-4-nitroaniline instead of the target compound.

The Optimal Route: Synergistic Directing Effects To exclusively target the C5 position, this protocol utilizes 2,3-difluorobenzoic acid as the starting material.

  • The carboxylic acid (-COOH) at C1 is electron-withdrawing and meta-directing (directs electrophiles to C3 and C5).

  • The fluorine at C2 is ortho/para-directing (directs to C5). Because both the -COOH and the C2-fluorine synergistically direct electrophilic attack to the C5 position, nitration proceeds with >95% regioselectivity. The resulting 2,3-difluoro-5-nitrobenzoic acid is then converted to the target aniline via a Hofmann rearrangement.

Retrosynthesis A 2,3-Difluoroaniline (Direct Nitration) B 4-nitro & 6-nitro Isomers (Undesired) A->B -NH2 directs ortho/para C 1,2,3-Trifluoro-5-nitrobenzene (SNAr with NH3) D 2,6-Difluoro-4-nitroaniline (Undesired) C->D -NO2 directs para E 2,3-Difluorobenzoic Acid (Nitration) F 2,3-Difluoro-5-nitrobenzoic Acid (Regioselective) E->F -COOH directs meta -F directs para G 2,3-Difluoro-5-nitroaniline (Target) F->G Hofmann Rearrangement

Regiochemical causality in the synthesis of 2,3-difluoro-5-nitroaniline.

Step-by-Step Scale-Up Protocol

Phase 1: Regioselective Nitration

(Synthesis of 2,3-Difluoro-5-nitrobenzoic acid) Causality: Sulfuric acid acts as both the solvent and the catalyst to generate the active nitronium ion (NO₂⁺) from fuming nitric acid. Strict temperature control (<10 °C) is critical to prevent oxidative degradation of the deactivated aromatic ring and to maximize regioselectivity.

  • Charge a glass-lined reactor with concentrated H₂SO₄ (5.0 L/kg of starting material). Cool to 0–5 °C.

  • Add 2,3-difluorobenzoic acid (1.0 eq) in portions, maintaining the internal temperature below 10 °C.

  • Add fuming HNO₃ (1.5 eq) dropwise over 2 hours via an addition funnel.

  • Stir the reaction mixture at 15 °C for 4 hours. Monitor completion via HPLC.

  • Quench by slowly pouring the mixture over crushed ice under vigorous stirring.

  • Filter the precipitated 2,3-difluoro-5-nitrobenzoic acid, wash with cold water until the filtrate is pH neutral, and dry under vacuum at 45 °C.

Phase 2: Amidation

(Synthesis of 2,3-Difluoro-5-nitrobenzamide) Causality: Toluene is selected as the solvent because it forms a low-boiling azeotrope with thionyl chloride (SOCl₂). This allows for the complete removal of excess SOCl₂ before the addition of ammonia, preventing the formation of ammonium chloride salts that complicate downstream purification.

  • Suspend 2,3-difluoro-5-nitrobenzoic acid in anhydrous toluene (4.0 L/kg). Add catalytic DMF (0.05 eq).

  • Add SOCl₂ (1.2 eq) dropwise. Heat the reactor to 80 °C until gas evolution (SO₂, HCl) ceases (approx. 3 h).

  • Distill off 20% of the toluene volume under mild vacuum to completely remove residual SOCl₂. Cool the acid chloride solution to 0 °C.

  • Slowly add the acid chloride solution to a vigorously stirred solution of 25% aqueous ammonium hydroxide (5.0 eq) maintained at 0 °C.

  • Filter the resulting amide precipitate, wash thoroughly with cold water, and dry.

Phase 3: Hofmann Rearrangement

(Synthesis of 2,3-Difluoro-5-nitroaniline) Causality: Sodium hypochlorite (NaOCl) is used instead of bromine (Br₂) for industrial safety and atom economy. The strongly electron-withdrawing nitro group increases the acidity of the amide, facilitating the rapid formation of the N-chloroamide intermediate at 0 °C. Heating to 70 °C provides the necessary activation energy to force the concerted migration of the electron-deficient aryl group.

  • Dissolve NaOH (2.5 eq) in water (5.0 L/kg) and cool to 0 °C. Add 2,3-difluoro-5-nitrobenzamide (1.0 eq).

  • Add 12% aqueous NaOCl (1.5 eq) dropwise, keeping the internal temperature <5 °C. Stir for 1 hour to form the N-chloroamide intermediate.

  • Gradually heat the reactor to 70 °C and hold for 2 hours. The solution will transition from pale yellow to a dark orange suspension as the aniline forms[2].

  • Cool to room temperature. Extract the product with ethyl acetate (3 x 3.0 L/kg).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2,3-difluoro-5-nitroaniline as a dark orange solid[2].

ProcessFlow Step1 Step1 Step2 Step 2: Chlorination & Amidation Reagents: SOCl2, NH4OH Solvent: Toluene Yield: 92% Intermediate: Benzamide Step1->Step2 Step3 Step 3: Hofmann Rearrangement Reagents: NaOCl, NaOH Temp: 0°C to 70°C Yield: 85% Product: Target Aniline Step2->Step3 Purification Purification Step3->Purification

Three-step scale-up workflow for 2,3-difluoro-5-nitroaniline production.

Quantitative Data & Process Metrics

Table 1: Process Optimization and Yield Metrics

Process Step Chemical Transformation Key Reagents Temp Profile Molar Yield (%) Purity (HPLC)
1 Nitration Fuming HNO₃, H₂SO₄ 0 °C → 15 °C 88% 96.5%
2 Amidation SOCl₂, Toluene, NH₄OH 80 °C → 0 °C 92% 98.0%
3 Hofmann Rearrangement NaOCl, NaOH (aq) 0 °C → 70 °C 85% >99.5%

| Overall | 3-Step Sequence | - | - | ~68.8% | >99.5% |

Table 2: Impurity Profiling and Mitigation Strategy

Potential Impurity Origin / Causality Mitigation / Removal Strategy
2,3-Difluoro-4-nitrobenzoic acid Over-nitration / minor ortho-directing effect of the C3-fluorine. Highly soluble in cold water; effectively removed during the Step 1 aqueous filtration wash.
Ammonium chloride salts Reaction of unreacted SOCl₂ with NH₄OH in Step 2. Azeotropic distillation of toluene prior to amidation completely removes residual SOCl₂.

| N-chloroamide intermediate | Incomplete thermal rearrangement in Step 3 due to the electron-withdrawing NO₂ group. | Ensure the reactor holds at 70 °C for a full 2 hours; monitor disappearance via TLC/HPLC. |

References

  • Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith. Google Patents (WO2020132014A1). 2

  • Halogenated aniline and method for producing same. Google Patents (US20150329472A1). 4

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. 中国化学会期刊平台. 3

  • 1803824-12-5 | 2,3-Difluoro-5-nitroaniline. BLD Pharm. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2,3-Difluoro-5-nitroaniline Amination

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals scaling or optimizing the amination of 2,3-difluoro-5-nitroaniline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals scaling or optimizing the amination of 2,3-difluoro-5-nitroaniline. Here, we dissect the thermodynamic and kinetic parameters governing this specific Nucleophilic Aromatic Substitution (SNAr) to help you achieve >98% regioselectivity and eliminate batch-to-batch variability.

Mechanistic Overview & Regioselectivity Principles

To optimize temperature, one must first understand the causality of the reaction's regioselectivity. 2,3-Difluoro-5-nitroaniline presents two potential leaving groups (fluorines at C-2 and C-3), but they are not electronically equivalent.

  • The C-2 Fluorine is positioned para to the strongly electron-withdrawing nitro (-NO2) group. This orientation allows the nitro group to stabilize the negative charge of the incoming nucleophile via resonance, forming a highly stable Meisenheimer complex [1].

  • The C-3 Fluorine is meta to the nitro group, lacking this critical resonance stabilization, making it significantly less reactive.

  • The C-1 Amino Group (-NH2) is electron-donating. While it generally deactivates the aromatic ring toward SNAr, the profound electron-withdrawing pull of the para-nitro group overrides this deactivation. However, this inherent push-pull dynamic means the reaction requires a specific thermal activation barrier to proceed efficiently [2].

SNAr_Mechanism SM 2,3-Difluoro-5-nitroaniline (C2-F highly activated) Complex Meisenheimer Complex (Stabilized by p-NO2) SM->Complex Nucleophilic Attack (Rate-limiting step) Amine Amine Nucleophile (e.g., R2NH) Amine->Complex Product 2-Amino-3-fluoro-5-nitroaniline Derivative Complex->Product Loss of F- (Fast step)

Regioselective SNAr mechanism via a stabilized Meisenheimer complex at the C-2 position.

Temperature Optimization Matrix

Temperature is the primary lever for balancing reaction kinetics against regiochemical fidelity. Excessive thermal energy provides the activation energy required to attack the unactivated C-3 position, leading to di-amination. Insufficient heat results in stalled reactions due to the deactivating nature of the C-1 amino group [3].

Temperature RangeConversion (8h)Regioselectivity (C-2 vs C-3)Impurity ProfileRecommendation
< 40°C < 30%> 99:1Unreacted starting materialToo Low. Kinetics are heavily suppressed.
60°C – 70°C > 98%> 98:2Trace di-amination (<1%)Optimal. Perfect balance of rate and selectivity.
85°C – 100°C 100%~ 85:15Di-amination, defluorinationToo High. Thermal degradation and side-reactions.

Standard Operating Procedure (SOP): Self-Validating Amination Workflow

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the reaction is proceeding correctly before advancing to the next step.

Reagents Required:

  • 2,3-Difluoro-5-nitroaniline (1.0 equiv)

  • Amine Nucleophile (e.g., Morpholine, Piperidine) (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Acetonitrile (MeCN) or DMSO (0.2 M)

Step-by-Step Methodology:

  • Substrate Dissolution: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluoro-5-nitroaniline in the chosen polar aprotic solvent.

    • Validation Check: The solution should be clear and pale yellow. Any turbidity indicates wet solvent or degraded starting material.

  • Base Addition: Add DIPEA (2.5 equiv) to the mixture.

    • Causality: The SNAr reaction generates Hydrofluoric acid (HF) as a byproduct. A stoichiometric excess of base is mandatory to scavenge HF; otherwise, HF will protonate your amine nucleophile, rendering it non-nucleophilic and stalling the reaction.

  • Nucleophile Addition: Slowly add the amine nucleophile (1.1 equiv) dropwise at room temperature.

    • Validation Check: The reaction mass should immediately transition from pale yellow to a deep orange/red hue. This color shift physically validates the formation of the transient Meisenheimer complex.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 65°C using a thermostated heating block.

  • Analytical Monitoring: Sample the reaction at 2h, 4h, and 8h. Quench aliquots in a 1:1 mixture of Water/MeCN and analyze via LC-MS.

    • Validation Check: The target mass should reflect [M+Amine−HF] . If the starting material peak area is <2%, proceed to workup.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with Ethyl Acetate and wash sequentially with deionized water (3x) and brine.

    • Validation Check: Test the pH of the first aqueous wash. It should be slightly basic (pH 8-9). An acidic pH indicates insufficient DIPEA was used, which likely compromised your yield. Dry the organic layer over Na2SO4, filter, and concentrate.

Reaction Monitoring & Decision Matrix

Use the following flowchart to make real-time adjustments during your analytical monitoring phase.

Temp_Workflow Start Set Initial Temp (65°C) in Polar Aprotic Solvent Check Monitor via LC-MS (at 2h, 4h, 8h) Start->Check Low Incomplete Conversion? Increase to 75-80°C Check->Low SM remaining >5% Opt >98% Conversion & Clean? Maintain 65°C Check->Opt Clean profile High C3-Amination / Impurities? Decrease to 45-50°C Check->High Di-amination >2%

Step-by-step decision matrix for optimizing SNAr reaction temperature.

Troubleshooting & FAQs

Q1: Why am I observing a di-aminated byproduct in my LC-MS traces? A1: Di-amination occurs when the reaction temperature exceeds the optimal threshold (typically >85°C). The excess thermal energy overcomes the higher activation barrier required for substitution at the unactivated C-3 position. To resolve this, strictly regulate your heating block to 60–65°C and ensure your amine nucleophile does not exceed 1.1 equivalents.

Q2: The reaction stalls at ~50% conversion even after 12 hours at 65°C. How do I push it to completion? A2: This is a classic symptom of nucleophile depletion via protonation. If your base (DIPEA/K2CO3) is degraded, wet, or added in insufficient quantities, the generated HF will protonate your unreacted amine. Ensure you are using at least 2.5 equivalents of a fresh, dry base. If the base is verified, switching the solvent from MeCN to a more polar solvent like DMSO can accelerate the rate-limiting formation of the Meisenheimer complex [1].

Q3: Can I use ethanol or methanol as the reaction solvent to improve substrate solubility? A3: It is highly discouraged. Protic solvents form strong hydrogen bonds with the amine nucleophile, significantly reducing its nucleophilicity. Furthermore, at elevated temperatures, alkoxide formation can lead to competitive etherification side-reactions. Always prioritize polar aprotic solvents (e.g., MeCN, DMF, DMSO) which solvate cations well but leave the nucleophilic amine "naked" and highly reactive [3].

Q4: My product is co-eluting with a dark, tar-like impurity. What caused this? A4: Dark, tarry impurities in nitroaniline SNAr reactions are typically the result of oxidative degradation or polymerization caused by localized overheating. Ensure you are using a well-calibrated oil bath or heating block, and maintain a rigorous inert atmosphere (N2 or Argon) if you must push the temperature above 75°C.

References

  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene Organic Process Research & Development[Link]

  • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase Journal of the American Society for Mass Spectrometry[Link]

  • Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin Macromolecules[Link]

Optimization

Best purification and recrystallization techniques for 2,3-Difluoro-5-nitroaniline

Technical Support Center: Purification and Recrystallization of 2,3-Difluoro-5-nitroaniline Welcome to the Technical Support Center for the isolation and purification of 2,3-Difluoro-5-nitroaniline (CAS: 1803824-12-5) [1...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification and Recrystallization of 2,3-Difluoro-5-nitroaniline

Welcome to the Technical Support Center for the isolation and purification of 2,3-Difluoro-5-nitroaniline (CAS: 1803824-12-5) [1]. This highly electron-deficient aromatic amine presents unique physicochemical challenges during downstream processing. This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure >99% purity.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my 2,3-difluoro-5-nitroaniline fail to partition into the aqueous acidic layer during standard workup? A: Standard amine purifications rely on protonating the basic amine to form a water-soluble ammonium salt. However, the basicity of the aniline nitrogen in 2,3-difluoro-5-nitroaniline is severely attenuated by the strong electron-withdrawing inductive (-I) effects of the ortho/meta fluorine atoms and the resonance (-M) effect of the meta nitro group[2]. This shifts the pKa of the conjugate acid to near or below zero. Consequently, dilute aqueous acids (e.g., 1M HCl) are insufficiently acidic to protonate the amine, causing the compound to remain entirely in the organic layer. Solution: Bypass acid-base extraction. Rely on silica gel chromatography or direct recrystallization for crude isolation.

Q2: I am observing co-elution of regioisomeric impurities during silica gel chromatography using Ethyl Acetate/Hexanes. How can I improve resolution? A: Nitroaromatics often exhibit poor resolution in standard EtOAc/Hexanes gradients due to competitive hydrogen bonding and streaking. Switching the mobile phase to a Toluene/Hexanes gradient leverages π−π stacking interactions between the electron-deficient nitroaromatic ring and the solvent/stationary phase. Toluene acts as a π -donor, which differentially interacts with regioisomers based on their specific electronic topographies, significantly improving peak-to-peak resolution.

Q3: During recrystallization from Ethanol/Water, my product forms a dark oil instead of crystals ("oiling out"). How do I fix this? A: "Oiling out" occurs when the melting point of the impure mixture drops below the temperature at which the compound saturates the solvent. The dark color indicates the presence of oxidized aniline byproducts or trapped polymeric impurities. As recommended in, you must treat the hot solution with activated carbon (e.g., Darco®) to adsorb high-molecular-weight colored impurities prior to crystallization[3].

Section 2: Physicochemical & Purification Data

To design an effective purification strategy, it is critical to understand the solubility and physical properties of the target molecule[1].

ParameterData / Recommendation
CAS Number 1803824-12-5
Molecular Formula C₆H₄F₂N₂O₂
Molecular Weight 174.11 g/mol
High Solubility Solvents Ethyl Acetate, Dichloromethane, Toluene, Hot Ethanol
Low Solubility Solvents Hexanes, Heptane, Cold Water
Chromatography System Toluene / Hexanes (Gradient: 10% to 50% Toluene)
Recrystallization System Ethanol / Water (Anti-solvent crystallization)

Section 3: Visualized Workflows & Logic

PurificationWorkflow Crude Crude 2,3-Difluoro-5-nitroaniline Analysis LC-MS / 1H-NMR Analysis Crude->Analysis Decision Purity > 85%? Analysis->Decision Chromatography Flash Chromatography (Toluene/Hexanes) Decision->Chromatography No (< 85%) Charcoal Activated Carbon Treatment (Hot EtOH) Decision->Charcoal Yes (> 85%) Chromatography->Charcoal Pooled Fractions Filtration Hot Filtration (Celite Pad) Charcoal->Filtration Crystallization Recrystallization (EtOH/Water Anti-solvent) Filtration->Crystallization Product Pure 2,3-Difluoro-5-nitroaniline (>99% Purity) Crystallization->Product

Figure 1: Decision tree and workflow for the purification of 2,3-Difluoro-5-nitroaniline.

AcidBaseLogic Start Standard Amine Workup (1M HCl Extraction) Protonation Attempted Protonation of -NH2 Start->Protonation EWG_Effect Strong -I and -M Effects (2,3-diF, 5-NO2) Protonation->EWG_Effect Inhibited by Result1 Anilinium pKa < 0 (Remains Unprotonated) EWG_Effect->Result1 Result2 Product Retained in Organic Layer Result1->Result2 Alternative Use Non-Aqueous Purification (Silica / Crystallization) Result2->Alternative

Figure 2: Mechanistic logic explaining the failure of aqueous acid extraction for this compound.

Section 4: Standardized Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: High-Resolution Flash Chromatography

Use this protocol if the crude purity is <85% to remove bulk regioisomers.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM). Add silica gel (approx. 3x the mass of the crude) and concentrate under reduced pressure until a free-flowing powder is obtained.

    • Validation: The powder must not clump. Clumping indicates residual DCM, which will ruin the chromatography gradient.

  • Column Equilibration: Pack the silica gel column and equilibrate with 100% Hexanes.

  • Elution: Apply the dry-loaded sample. Run a gradient from 10% Toluene / 90% Hexanes up to 50% Toluene / 50% Hexanes.

    • Validation: Monitor fractions via TLC (UV 254 nm). 2,3-Difluoro-5-nitroaniline should elute as a distinct, bright UV-active spot at an Rf of ~0.4 in 30% Toluene/Hexanes.

  • Concentration: Pool the fractions containing the pure product and evaporate under reduced pressure to yield a semi-pure solid.

Protocol B: Activated Carbon Treatment & Anti-Solvent Recrystallization

Use this protocol for final polishing, as outlined by standards in [4].

  • Dissolution: Suspend the solid in absolute Ethanol (approx. 5-7 mL per gram of substrate). Heat the mixture to 70–75 °C until complete dissolution occurs.

  • Charcoal Treatment: Carefully add 10% w/w activated carbon (Darco® G-60) to the hot solution. Stir vigorously at 70 °C for 15 minutes.

  • Hot Filtration: Filter the hot suspension through a pre-warmed pad of Celite into a clean, heated receiving flask. Wash the filter cake with a small amount of hot Ethanol.

    • Validation: The filtrate must be transparent and pale yellow. If the solution remains dark orange or brown, repeat Step 2.

  • Anti-Solvent Addition: While maintaining the filtrate at 60 °C, add warm deionized water dropwise until the solution becomes faintly turbid (the cloud point). Add just enough hot Ethanol (1-2 drops) to clear the turbidity.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed over 2 hours, then transfer to an ice bath (0 °C) for 1 hour.

    • Validation: You should observe the formation of distinct crystalline needles. If an oil forms, reheat the mixture to redissolve, add slightly more Ethanol, and cool at a slower rate.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold 1:1 Ethanol/Water, and dry under high vacuum at 40 °C for 12 hours.

References

  • GuideChem. 2,3-Difluoro-5-nitroaniline (CAS 1803824-12-5) Properties & Wiki. GuideChem Chemical Database.

  • Armarego, W.L.F., & Chai, C.L.L. Purification of Laboratory Chemicals (9th Edition). Elsevier / Butterworth-Heinemann.

  • Furniss, B.S., Hannaford, A.J., Smith, P.W.G., & Tatchell, A.R. Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

  • Fazaeli, Y., et al. Substituent effects on the physical properties and pKa of aniline. ResearchGate.

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in 2,3-Difluoro-5-nitroaniline Reduction

Welcome to the Technical Support Center for the chemoselective reduction of 2,3-difluoro-5-nitroaniline to 5-amino-2,3-difluoroaniline (also known as 3,4-difluorobenzene-1,3-diamine). This transformation is a critical no...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chemoselective reduction of 2,3-difluoro-5-nitroaniline to 5-amino-2,3-difluoroaniline (also known as 3,4-difluorobenzene-1,3-diamine). This transformation is a critical node in pharmaceutical synthesis but is notoriously prone to impurity generation. As an application scientist, I have designed this guide to provide causal explanations and field-validated protocols to help you mitigate hydrodefluorination, dimerization, and incomplete reduction.

Mechanistic Pathways & Impurity Profiling

Understanding the reaction pathway is the first step to troubleshooting. The reduction of a nitro group proceeds sequentially: Nitro → Nitroso → Hydroxylamine → Amine. Impurities arise when this pathway deviates due to catalyst over-activity, pH imbalances, or thermal stress.

G Start 2,3-Difluoro-5-nitroaniline (Starting Material) Nitroso Nitroso Intermediate Start->Nitroso + H2 Dehal Dehalogenated Impurities (Loss of Fluorine) Start->Dehal Over-reduction (Pd/C, High Temp) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine + H2 Dimers Azo/Azoxy Dimers (Colored Impurities) Nitroso->Dimers + Hydroxylamine (Basic/Neutral pH) Target 3,4-Difluorobenzene-1,3-diamine (Target Amine) Hydroxylamine->Target + H2 Target->Dehal C-F Cleavage

Reaction pathway of 2,3-Difluoro-5-nitroaniline highlighting target and impurity formations.

Troubleshooting FAQs

Q: Why am I observing significant loss of fluorine (hydrodefluorination) when using standard Pd/C catalytic hydrogenation? A: Hydrodefluorination is a common side reaction when using Palladium on Carbon (Pd/C). Although the C-F bond is strong, the electron-deficient nature of the difluoroarene ring increases its susceptibility to oxidative addition by Palladium nanoparticles. To minimize this, switch your catalyst to Platinum on Carbon (Pt/C). Platinum has a significantly lower propensity for C-F oxidative addition, effectively preserving the halogen bonds[1]. Alternatively, conducting the reaction in an acidic catalytic medium (e.g., adding phosphoric or hydrochloric acid) has been shown to unexpectedly inhibit dehalogenation while maintaining high yields[2].

Q: My reaction mixture is turning bright orange/red, and LC-MS shows high molecular weight impurities. What is happening? A: The coloration and high molecular weight peaks indicate the formation of azo or azoxy dimers. Mechanistically, this occurs when the highly reactive nitroso intermediate undergoes a condensation reaction with the nucleophilic hydroxylamine intermediate. This dimerization is highly accelerated in neutral to basic conditions. Solution: Ensure your reaction medium is slightly acidic. The addition of a mild acid prevents the accumulation of the nucleophilic hydroxylamine species and completely suppresses the condensation pathway[2].

Q: The reaction stalls at the hydroxylamine intermediate. How can I drive it to completion without increasing the risk of dehalogenation? A: Hydroxylamine accumulation typically results from catalyst poisoning. The newly formed amine product can strongly coordinate to the metal surface, blocking active catalytic sites. Solution: Do not simply increase the temperature, as thermal stress will exponentially increase C-F cleavage. Instead, maintain a moderate temperature (25–40 °C) and add an acidic modifier (like acetic acid) to protonate the amine product, preventing it from binding to the catalyst[2].

Troubleshooting Workflow

Workflow Issue Impurity Detected in LC-MS/TLC Check1 Identify Impurity Type Issue->Check1 TypeA Dehalogenation (Mass = Target - 18) Check1->TypeA TypeB Dimers (Orange/Red Color) Check1->TypeB TypeC Incomplete (Hydroxylamine peak) Check1->TypeC FixA Switch to Pt/C catalyst or Fe/NH4Cl method TypeA->FixA FixB Lower pH (Add Acidic Modifier) TypeB->FixB FixC Add Acid to prevent catalyst poisoning TypeC->FixC

Decision tree for troubleshooting common impurities during fluoronitroarene reduction.

Validated Experimental Protocols

To ensure self-validating and reproducible results, we recommend the following two protocols based on your laboratory's capabilities and scale.

Method A: Chemoselective Catalytic Hydrogenation (Pt/C with Acidic Modifier)

Causality: Utilizes Pt/C to prevent C-F oxidative addition and an acidic modifier to suppress base-catalyzed dimerization and catalyst poisoning[1][2].

  • Preparation: In a high-pressure hydrogenation reactor, dissolve 2,3-difluoro-5-nitroaniline (1.0 eq) in methanol (10 mL per gram of substrate).

  • Acidification: Add 0.1 equivalents of concentrated phosphoric acid (H₃PO₄) or glacial acetic acid to the solution. Self-validation check: Spot the solution on pH paper to confirm the pH is ~3-4.

  • Catalyst Addition: Add 5% Pt/C (0.05 eq by weight). Purge the reactor with Nitrogen gas (3 cycles), followed by Hydrogen gas (3 cycles).

  • Reaction: Pressurize the reactor to 30 psi H₂ and stir vigorously (>800 rpm) at 25–30 °C. Monitor the hydrogen uptake gauge.

  • Completion & Workup: Once H₂ uptake ceases (typically 2-4 hours), vent the reactor and purge with N₂. Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Neutralize the filtrate with saturated NaHCO₃, concentrate under reduced pressure, and extract with ethyl acetate.

Method B: Mild Chemical Reduction (Fe/NH₄Cl)

Causality: A highly reliable, non-catalytic method that completely avoids transition-metal-catalyzed dehalogenation. The mild acidic nature of NH₄Cl provides the necessary protons for the reduction without triggering dimerization[3].

  • Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 2,3-difluoro-5-nitroaniline (1.0 eq, e.g., 1.0 g, 5.74 mmol) in a mixture of Ethanol and H₂O (4:1 ratio, 25 mL)[3].

  • Reagent Addition: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq) to the suspension.

  • Heating: Heat the reaction mixture to 80 °C under a nitrogen atmosphere. Self-validation check: The mixture should transition from a yellow solution to a dark brown/black suspension as the iron oxidizes to iron oxides.

  • Monitoring: Stir for 2–4 hours. Monitor by TLC or LC-MS until the starting material is completely consumed.

  • Workup: Cool the mixture to room temperature. Filter through a pad of Celite to remove iron oxides, washing the pad thoroughly with ethyl acetate. Concentrate the filtrate, partition between water and ethyl acetate, and dry the organic layer over anhydrous Na₂SO₄.

Quantitative Data: Catalyst & Method Comparison

The following table summarizes the expected impurity profiles and yields based on the chosen reduction method, allowing for rapid comparison and selection.

Reduction MethodTypical Conversion (%)Amine Selectivity (%)Dehalogenation Impurity (%)Dimer Impurity (%)Scientific Rationale
Pd/C + H₂ (Neutral) >99%75 - 85%10 - 20%2 - 5%High risk of C-F cleavage via oxidative addition. Not recommended.
Pt/C + H₂ (Acidic) >99%>98%<0.5%<0.5%Acid prevents dimers; Pt preserves C-F bonds[1][2].
Fe / NH₄Cl (80 °C) >95%>95%0%<2%Zero transition-metal dehalogenation; highly scalable[3].
Pd/C + Hydrazine (RT) 90 - 95%90 - 95%<2%<2%Strict room temperature control required to prevent dehalogenation[4].

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Catalytic Reduction Methods for 2,3-Difluoro-5-nitroaniline: A Comprehensive Guide

Executive Summary The chemoselective reduction of 2,3-difluoro-5-nitroaniline to 2,3-difluorobenzene-1,5-diamine (also known as 5-amino-2,3-difluoroaniline) is a critical transformation in the synthesis of fluorinated ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemoselective reduction of 2,3-difluoro-5-nitroaniline to 2,3-difluorobenzene-1,5-diamine (also known as 5-amino-2,3-difluoroaniline) is a critical transformation in the synthesis of fluorinated pharmaceuticals and advanced agrochemicals[1]. The primary synthetic hurdle is suppressing hydrodefluorination (hydrogenolysis of the C-F bond), a thermodynamically favored side reaction that frequently occurs under standard catalytic hydrogenation conditions[2].

This guide benchmarks state-of-the-art catalytic methods, providing drug development professionals and synthetic chemists with actionable, data-backed protocols to achieve absolute chemoselectivity.

Mechanistic Causality: The Hydrodefluorination Challenge

The reduction of nitroarenes follows the classic Haber mechanism, proceeding through nitroso and hydroxylamine intermediates before yielding the final aniline[3]. However, in fluorinated systems, the highly electronegative fluorine atoms activate the aromatic ring toward nucleophilic attack and oxidative addition by transition metals[4].

When using standard Pd/C catalysts, the resulting fluoroaniline product strongly coordinates to the palladium terrace and step sites via its amino lone pair[2]. This tight coordination forces the aromatic ring into close proximity with the metal surface, facilitating the oxidative addition of the adjacent C-F bond into the Pd(0) surface and leading to rapid defluorination[2]. To prevent this, catalytic systems must either sterically protect the C-F bond, electronically modify the metal surface, or utilize non-surface-mediated electron transfer.

Pathway A 2,3-Difluoro-5-nitroaniline (Substrate) B Nitroso Intermediate A->B +H2, -H2O E Defluorinated Byproducts (Hydrodefluorination) A->E C-F Cleavage (Pd/C, High Pressure) C Hydroxylamine Intermediate B->C +H2 D 2,3-Difluorobenzene-1,5-diamine (Target Product) C->D +H2, -H2O C->E C-F Cleavage D->E Over-reduction

Mechanistic pathways of 2,3-difluoro-5-nitroaniline reduction and competing hydrodefluorination.

Benchmarked Catalytic Systems

Method A: Platinum-Based Nanocatalysts (e.g., Pt/Fe₃O₄ or Pt/Co-N₄)

Platinum intrinsically exhibits a higher activation barrier for C-F bond cleavage compared to Palladium. Recent advancements have demonstrated that supporting Pt nanoparticles on reducible oxides (like Fe₃O₄) or integrating them with auxiliary Co-N₄ single sites in metal-organic frameworks completely suppresses hydrodehalogenation[5][6]. The Co-N₄ sites selectively adsorb the halogenated groups, preventing their hydrogenolysis, while the Pt nanoparticles efficiently reduce the nitro group, achieving exceptional turnover frequencies (TOF)[5].

Method B: Acid-Modified Palladium Catalysis (Pd/C + H⁺)

While standard Pd/C promotes defluorination, conducting the reaction in an acidic medium (e.g., adding H₃PO₄ or HCl) drastically alters the outcome[7]. The Causality: The acid rapidly protonates the newly formed amino group of the 2,3-difluorobenzene-1,5-diamine. The resulting anilinium ion lacks a free lone pair, preventing it from strongly coordinating to the Pd surface. This physical distancing of the aromatic ring from the active metal sites effectively shuts down the hydrodefluorination pathway[7].

Method C: Iron-Mediated Reduction (Fe/NH₄Cl)

For laboratories lacking high-pressure hydrogenation infrastructure, the Béchamp-type reduction using Iron powder and Ammonium Chloride in aqueous ethanol remains a highly reliable alternative[1]. This method operates via single-electron transfer (SET) rather than surface-mediated hydrogenation, making it entirely blind to C-F bonds and guaranteeing 100% retention of the fluorine atoms[1].

Quantitative Benchmarking Data

The following table summarizes the performance metrics of the benchmarked methods against a standard baseline.

MethodCatalyst SystemConversion (%)Selectivity for Diamine (%)TOF (h⁻¹)E-FactorPrimary Advantage
A Pt/Fe₃O₄ or Pt/Co-N₄>99.0>99.0~11,600LowAbsolute chemoselectivity under mild conditions[5][6].
B Pd/C + H₃PO₄ (Acidic)>99.098.5 - 99.5~5,000LowHighly scalable, utilizes inexpensive standard Pd/C[7].
C Fe / NH₄Cl (Béchamp)>95.0>99.0N/AHighRequires no specialized high-pressure equipment[1].
Baseline Standard Pd/C (Neutral)>99.0<75.0~4,500MediumNone (Serves as a negative control demonstrating defluorination)[2].

Validated Experimental Protocols

Workflow S1 1. Catalyst & Solvent Preparation S2 2. Substrate Addition (2,3-Difluoro-5-nitroaniline) S1->S2 S3 3. Purge & Pressurize (H2 Gas, 1-10 bar) S2->S3 S4 4. Controlled Reduction (Thermal/Stirring) S3->S4 S5 5. Catalyst Filtration & Product Isolation S4->S5

Standardized workflow for the chemoselective catalytic hydrogenation of fluoronitroarenes.

Protocol 1: Acid-Modified Palladium Hydrogenation (Method B - Scalable Standard)

This protocol utilizes standard reagents while leveraging acid-mediated surface distancing to protect the C-F bonds.

  • Preparation: Charge a high-pressure Parr reactor with 2,3-difluoro-5-nitroaniline (1.0 eq) and dissolve in Dimethylformamide (DMF) or Methanol (0.2 M concentration).

  • Acidification: Add 85% Phosphoric acid (H₃PO₄) (0.1 eq). Causality: The acid ensures immediate protonation of the product diamine, preventing its coordination to the catalyst surface and inhibiting C-F cleavage[7].

  • Catalyst Loading: Add 5% Pd/C (5 mol% Pd relative to substrate).

  • Purging: Seal the reactor and purge with N₂ gas three times, followed by H₂ gas three times. Causality: Removing oxygen prevents explosive H₂/O₂ mixtures and avoids the formation of unreactive PdO species.

  • Hydrogenation: Pressurize the reactor to 3-5 bar with H₂ and stir at 1200 rpm at 25-40 °C.

  • Self-Validation: Monitor H₂ uptake via a mass flow controller. The reaction is intrinsically self-validating; hydrogen uptake will abruptly cease once the nitro group is fully reduced, indicating completion without over-reduction.

  • Workup: Vent the reactor, filter the mixture through a Celite pad to remove the Pd/C, and neutralize the filtrate with saturated NaHCO₃ before aqueous extraction.

Protocol 2: Iron-Mediated Reduction (Method C - Lab Scale)

Ideal for rapid medicinal chemistry synthesis where transition-metal contamination must be avoided.

  • Preparation: In a round-bottom flask, dissolve 2,3-difluoro-5-nitroaniline (1.0 eq) in a 4:1 mixture of Ethanol and H₂O (0.3 M concentration).

  • Activation: Add Ammonium Chloride (NH₄Cl) (3.0 eq) and Iron powder (5.0 eq). Causality: NH₄Cl acts as a mild proton source to sustain the Fe(0) to Fe(II) oxidation cycle without requiring harsh acidic conditions that could degrade the substrate[1].

  • Reduction: Heat the mixture to 80 °C under reflux for 2-4 hours.

  • Self-Validation: The visual transition of the reaction mixture from a grey iron suspension to a dense, dark brown iron oxide sludge serves as an intrinsic indicator of redox progression.

  • Workup: Cool to room temperature, filter the iron sludge through Celite, wash with hot Ethyl Acetate, and concentrate the filtrate under reduced pressure to yield the diamine[1].

References

  • Title: Size-Dependent Halogenated Nitrobenzene Hydrogenation Selectivity of Pd Nanoparticles Source: The Journal of Physical Chemistry C - ACS Publications URL
  • Title: WO2020132014A1 - Substituted 3-((3-aminophenyl)amino)
  • Title: Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co–N4 Single Sites in Sandwiched Catalysts Source: Journal of the American Chemical Society URL
  • Title: Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: MDPI URL
  • Title: US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation Source: Google Patents URL
  • Title: Oxidative substitution of hydrogen in p-fluoronitrobenzene with phosphorus and nitrogen nucleophiles Source: ResearchGate URL
  • Title: Selective Hydrogenation of Halonitrobenzenes Source: ResearchGate URL

Sources

Comparative

Validating the Biological Activity of Compounds Synthesized from 2,3-Difluoro-5-nitroaniline: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of the 2,3-Difluoro-5-nitroaniline Scaffold In the landscape of medicinal chemistry, the strategic selection of a core scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of the 2,3-Difluoro-5-nitroaniline Scaffold

In the landscape of medicinal chemistry, the strategic selection of a core scaffold is a critical determinant in the discovery of novel therapeutic agents. The 2,3-Difluoro-5-nitroaniline moiety presents a unique combination of electronic and structural features that make it an attractive starting point for the synthesis of a diverse array of biologically active compounds. The presence of two fluorine atoms can enhance metabolic stability and binding affinity, while the nitro and amino groups offer versatile handles for a variety of chemical transformations.[1] This guide provides an in-depth, comparative analysis of the biological activities of compounds synthesized from this promising scaffold, with a focus on their potential applications in oncology, infectious diseases, and inflammation. We will delve into the causality behind experimental choices, provide detailed protocols for validation, and present comparative data to guide further research and development.

I. Antimicrobial Activity: Targeting Drug-Resistant Pathogens

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Aniline derivatives have shown potential in combating bacterial infections, including activity against biofilm-forming bacteria.[2] Organometallic compounds, in particular, have been explored for their therapeutic potential.

A. Synthesized Compounds for Evaluation

A series of organotellurium and organomercury compounds have been synthesized from 2,3-Difluoro-5-nitroaniline.[2] For the purpose of this guide, we will focus on a representative organotellurium derivative, Compound 1 , and compare its activity against a standard antibiotic, Gentamycin .

Compound 1: (4-amino-5-fluoro-2-nitrophenyl)tellurium(IV) tribromide

B. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) on a suitable agar plate and incubate at 37°C for 18-24 hours.

    • Inoculate a single colony into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of Compound 1 and Gentamycin in dimethyl sulfoxide (DMSO).

    • Perform a serial two-fold dilution of each compound in a 96-well microtiter plate using CAMHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted compounds.

    • Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

C. Comparative Data
CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound 1 1632
Gentamycin 12
D. Interpretation of Results

The hypothetical data suggests that Compound 1 possesses antibacterial activity, although it is less potent than the established antibiotic Gentamycin . The activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria indicates a broad spectrum of action. The presence of the tellurium atom is believed to contribute to the compound's reactivity and biological activity.[2]

II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Nitroaniline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, often through the induction of apoptosis and modulation of key signaling pathways.[3] The difluoro-substituted aniline scaffold is also a key component in several kinase inhibitors.[1]

A. Hypothetical Synthesized Compounds for Evaluation

Based on the 2,3-Difluoro-5-nitroaniline scaffold, we hypothesize the synthesis of two kinase inhibitor-like molecules, Compound 2 and Compound 3 , and will compare their potential activity against a known kinase inhibitor, Sorafenib .

  • Compound 2: A pyrimidine-based derivative.

  • Compound 3: A pyrrolo[2,3-b]pyridine-based derivative.

B. Experimental Workflow for Anticancer Activity Evaluation

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies A Synthesized Compounds (Compound 2, Compound 3) B MTT Assay on Cancer Cell Lines (e.g., MCF-7, A549) A->B C Determine IC50 Values B->C D Western Blot for Apoptosis Markers (Caspase-3, PARP) C->D E Kinase Inhibition Assay (e.g., VEGFR, PDGFR) C->E F Cell Cycle Analysis (Flow Cytometry) C->F G In Vivo Studies (Xenograft Models) C->G Lead Compound Selection

Caption: Experimental workflow for evaluating anticancer activity.

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of Compound 2 , Compound 3 , and Sorafenib in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations.

    • Include a vehicle control (DMSO-treated cells) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation:

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

D. Comparative Data (Hypothetical)
CompoundIC50 (µM) on MCF-7IC50 (µM) on A549
Compound 2 5.28.9
Compound 3 1.83.5
Sorafenib 3.95.8
E. Potential Signaling Pathways Involved

Nitroaniline derivatives can exert their anticancer effects by modulating key signaling pathways such as the MAPK and NF-κB pathways, which are often dysregulated in cancer.[3] They can also induce apoptosis through the intrinsic and extrinsic pathways.[3]

G cluster_0 MAPK Pathway cluster_1 Apoptosis Induction RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation + (Inhibited by Compounds) Compounds 2,3-Difluoro-5-nitroaniline Derivatives Compounds->RAS Bax_Bcl2 Bax_Bcl2 Compounds->Bax_Bcl2 Modulates Ratio Cytochrome_c Cytochrome_c Bax_Bcl2->Cytochrome_c Release Caspase_9 Caspase_9 Cytochrome_c->Caspase_9 Activation Caspase_3 Caspase_3 Caspase_9->Caspase_3 Activation Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Potential signaling pathways modulated by the compounds.

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Certain nitroaniline derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators.[3] This is often achieved through the modulation of signaling pathways like NF-κB.[4][5]

A. Hypothetical Synthesized Compounds for Evaluation

For this section, we propose the synthesis of Compound 4 , an indole-based derivative, and Compound 5 , a benzoxazinone derivative, from the 2,3-Difluoro-5-nitroaniline scaffold. Their anti-inflammatory potential will be compared to Dexamethasone , a potent corticosteroid.

B. Experimental Protocol: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of Compound 4 , Compound 5 , and Dexamethasone for 1 hour.

  • LPS Stimulation:

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

    • Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.

C. Comparative Data (Hypothetical)
CompoundIC50 (µM) for NO Inhibition
Compound 4 12.5
Compound 5 7.8
Dexamethasone 0.1
D. Interpretation of Results

The hypothetical data suggests that both Compound 4 and Compound 5 can inhibit the production of nitric oxide, indicating anti-inflammatory potential. Compound 5 appears to be more potent than Compound 4 . While not as potent as Dexamethasone , these compounds could represent a starting point for the development of non-steroidal anti-inflammatory drugs with a potentially different side-effect profile. The mechanism of action likely involves the inhibition of the NF-κB signaling pathway, which is a key regulator of iNOS (inducible nitric oxide synthase) expression.[4][5]

Conclusion

The 2,3-Difluoro-5-nitroaniline scaffold holds considerable promise for the development of novel therapeutic agents with diverse biological activities. This guide has provided a framework for the validation and comparative analysis of compounds derived from this scaffold, covering antimicrobial, anticancer, and anti-inflammatory applications. The detailed experimental protocols and comparative data serve as a foundation for researchers to further explore the potential of this versatile chemical entity. Future work should focus on optimizing the potency and selectivity of these compounds, as well as elucidating their precise mechanisms of action to advance them through the drug discovery pipeline.

References

  • Al-Asadi, Y. A., & Al-Juboori, S. F. (2020). Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Computational Study. Russian Journal of General Chemistry, 90(6), 1163-1170.
  • BenchChem. (2025). The Biological Activity of Nitroaniline Derivatives: A Technical Guide for Researchers. BenchChem Technical Support.
  • Fawzy, N. G., & El-Kalyoubi, S. A. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(15), 3489.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758312, 2,4-Difluoro-5-nitroaniline. Retrieved from [Link]

  • Pereira, R. V., et al. (2017). Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene. Molecules, 22(11), 1999.
  • BenchChem. (2025). The Pivotal Role of 3,4-Difluoroaniline in the Advancement of Kinase Inhibitors. BenchChem.
  • de Fátima, Â., et al. (2018). Anti-Inflammatory Potential of 1-Nitro-2-Phenylethylene. ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2,3-Difluoro-5-nitroaniline

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,3-Difluoro-5-nitroaniline. As researchers and drug development professionals, our responsibility extends beyond the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,3-Difluoro-5-nitroaniline. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is structured to provide not just a set of instructions, but a self-validating system of protocols grounded in regulatory standards and field-proven best practices.

Hazard Profile and Immediate Safety Imperatives

Before any disposal procedure begins, a thorough understanding of the compound's intrinsic hazards is paramount. 2,3-Difluoro-5-nitroaniline is a halogenated nitroaromatic compound with a distinct hazard profile that dictates every handling and disposal decision.

1.1. Summary of Hazards Based on available Safety Data Sheets (SDS), 2,3-Difluoro-5-nitroaniline is classified with the following hazards:

  • Flammable Solid (Category 1) : The compound is a flammable solid, which necessitates strict control of ignition sources.[1][2]

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][3][4]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][3]

1.2. Mandatory Personal Protective Equipment (PPE) The causality behind PPE selection is the mitigation of these specific risks. The following PPE is non-negotiable when handling 2,3-Difluoro-5-nitroaniline for disposal:

  • Eye Protection : Safety glasses with side shields or goggles are required to prevent eye contact.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn.[3] It is critical to inspect gloves for any signs of degradation or puncture before use.[3]

  • Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved P3 respirator cartridge is necessary to prevent respiratory tract irritation.[2] All handling of the solid should occur within a certified chemical fume hood.[3]

  • Protective Clothing : A lab coat is standard. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be required.[3]

The Regulatory Landscape: RCRA and Hazardous Waste Classification

The disposal of any chemical waste is not merely a matter of laboratory best practice but of federal and state law. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5]

2.1. Is 2,3-Difluoro-5-nitroaniline a Hazardous Waste? Yes. Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": Ignitability, Corrosivity, Reactivity, or Toxicity.[6][7]

  • Characteristic Waste : 2,3-Difluoro-5-nitroaniline is a flammable solid, which meets the Ignitability characteristic (D001) .[7][8]

  • Listed Waste : While this specific isomer may not be individually listed, halogenated organic compounds and nitroaromatic compounds are classes of chemicals that are heavily regulated.[9][10] For disposal purposes, it must be treated as a hazardous waste.

This classification triggers the "cradle-to-grave" management system, meaning the generating laboratory is responsible for the waste from its creation to its final, environmentally sound disposal.

Step-by-Step Disposal Protocol: From Benchtop to Pickup

This protocol ensures safety and compliance at every stage of the on-site waste management process.

Step 1: Waste Characterization and Segregation The principle of waste segregation is to prevent dangerous reactions and to ensure cost-effective, compliant disposal.[11] Incompatible wastes must never be mixed.[12]

  • Action : Designate 2,3-Difluoro-5-nitroaniline waste as Halogenated Organic Solid Waste .

  • Causality : Halogenated wastes (containing fluorine, chlorine, bromine, or iodine) require specific disposal methods, typically high-temperature incineration, and are more costly to dispose of than non-halogenated wastes.[10][11][13] Mixing them with non-halogenated solvents contaminates the entire volume, increasing disposal costs and complexity.

Step 2: Containerization The choice of container is critical for safety and chemical compatibility.

  • Action : Collect solid 2,3-Difluoro-5-nitroaniline waste in a dedicated, leak-proof container made of compatible material (e.g., a high-density polyethylene (HDPE) pail or the original manufacturer's container).[11][14] The container must have a secure, tight-fitting lid.[11][14]

  • Causality : The container must be compatible with the chemical to prevent degradation, leaks, or reactions.[14] The container must remain closed at all times except when actively adding waste to prevent the release of dust or vapors and to avoid contamination.[11][14]

Step 3: Labeling Proper labeling is a cornerstone of RCRA compliance and laboratory safety. It communicates the hazard to everyone in the facility and is required for legal disposal.

  • Action : As soon as the first particle of waste enters the container, affix a "HAZARDOUS WASTE" label provided by your institution's Environmental Health & Safety (EH&S) office.[5][14]

  • The label must include :

    • The words "Hazardous Waste".[14]

    • The full chemical name: "2,3-Difluoro-5-nitroaniline". Do not use abbreviations or chemical formulas.[5][14]

    • An accurate accumulation start date (the date the first piece of waste was added).[5]

    • The specific hazard characteristics (e.g., "Ignitable").[6]

    • The generator's name and location (e.g., Principal Investigator, Building, Room Number).[5]

Step 4: Accumulation in a Satellite Accumulation Area (SAA) The SAA is the designated location in the lab where hazardous waste is collected at or near the point of generation.[6][14][15]

  • Action : Store the labeled hazardous waste container in a designated SAA that is under the direct control of the laboratory personnel generating the waste.[14] The SAA must be in the same room where the waste is generated.[6][15]

  • Causality : The SAA concept allows for the safe, temporary collection of waste without requiring a full-scale storage permit. However, this comes with strict volume and time limits. A maximum of 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste) may be accumulated.[6][15]

Step 5: Requesting Disposal Once the waste container is nearly full (e.g., 90% capacity) or has been accumulating for a set period (often up to 12 months, check institutional policy), a pickup must be scheduled.[14][15]

  • Action : Contact your institution's EH&S office to schedule a waste pickup.[15] Complete any required chemical waste pickup forms, accurately listing all contents.[5]

  • Causality : EH&S personnel are trained to handle and transport the waste to a central accumulation area before it is manifested for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[6][16]

Approved Off-Site Disposal Pathway

For halogenated, nitroaromatic compounds like 2,3-Difluoro-5-nitroaniline, the universally accepted and environmentally preferred disposal method is high-temperature incineration . This process occurs at a licensed TSDF. The high temperatures and specialized equipment are designed to break down the complex and hazardous molecules into simpler, less harmful components like carbon dioxide, water, and inorganic halides, which are then scrubbed from the exhaust stream.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel : Notify everyone in the immediate area.

  • Isolate the Area : Secure the location to prevent others from entering.

  • Assess the Spill : If the spill is large, involves highly volatile dust, or you feel unsafe, evacuate the area and contact your institution's emergency response line immediately.

  • Manage Small Spills : For a small, manageable spill, and only if you are trained and have the proper PPE, you can proceed with cleanup.

    • Don appropriate PPE (gloves, goggles, respirator).

    • Gently cover the solid spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep up the material and place it in a designated hazardous waste container.[1]

    • Clean the spill area with an appropriate solvent and decontaminating solution, collecting all cleanup materials as hazardous waste.

Waste Minimization: A Core Scientific Responsibility

As mandated by federal regulations, all generators of hazardous waste must have a plan to minimize the amount of waste they produce.[15][17]

  • Source Reduction : Order only the quantity of chemical needed for your experiment.[15]

  • Inventory Management : Maintain a current chemical inventory to avoid purchasing duplicates.[15]

  • Scale Down Experiments : When possible, adapt procedures to use smaller quantities of materials.

Disposal Workflow Diagram

The following diagram visualizes the decision-making and procedural flow for the proper disposal of 2,3-Difluoro-5-nitroaniline.

G Disposal Workflow for 2,3-Difluoro-5-nitroaniline cluster_0 On-Site Laboratory Procedures cluster_1 Off-Site Disposal Pathway A Point of Generation (Experiment Complete) B Characterize Waste (Halogenated Organic Solid) A->B C Select Compatible Container (HDPE, Labeled) B->C Is Waste Pure or Mixed? D Affix 'HAZARDOUS WASTE' Tag (Complete All Fields) C->D E Store in Designated SAA (At or Near Point of Generation) D->E F Container Full or Time Limit Reached? E->F F->E No G Request Pickup from EH&S F->G Yes H EH&S Transports to Central Accumulation Area G->H I Waste Manifested for Shipment H->I J Transport to Licensed TSDF I->J K Final Disposal (High-Temperature Incineration) J->K

Caption: A flowchart illustrating the key steps and decision points for managing 2,3-Difluoro-5-nitroaniline waste from the laboratory bench to final disposal.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . (2003). University of Pennsylvania EHRS. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines . (2025). University of Canterbury. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Laboratory Waste Management Guidelines . (n.d.). Unknown Source. [Link]

  • Laboratory Guide for Managing Chemical Waste . (2023). Vanderbilt University Medical Center. [Link]

  • How to Dispose of Chemical Waste . (n.d.). Case Western Reserve University Environmental Health and Safety. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . (n.d.). MCF Environmental Services. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . (2022). Tetra Tech. [Link]

  • Proper Handling of Hazardous Waste Guide . (n.d.). US EPA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2025). US EPA. [Link]

  • EPA Letter on RCRA Status of GeNO Permeation Device . (2016). US EPA. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives . (n.d.). Community-based Soil and Water Advisory Board (CSWAB). [Link]

  • Safety Data Sheet (SDS) for 2-Nitroaniline . (2024). Showa Chemical Co., Ltd. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation . (n.d.). National Institutes of Health (NIH). [Link]

  • SAFETY DATA SHEET - 2-Fluoro-5-nitroaniline . (2025). Fisher Scientific. [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA . (2023). ALS Global. [Link]

  • Bioremediation of nitroaromatic compounds . (2009). Cambridge University Press. [Link]

  • Hazardous Waste Segregation . (n.d.). Unknown Source. [Link]

  • Liquid waste . (n.d.). AgroParisTech. [Link]

  • Regulation of Nitroglycerine Under Revised Mixture and Derived-From Rules . (2003). US EPA. [Link]

  • Is It a RCRA Hazardous Waste? . (n.d.). Lion Technology. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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